Amiquinsin
Description
See also: Amiquinsin Hydrochloride (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxyquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVYGOXJMRZJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158613 | |
| Record name | Amiquinsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-92-8 | |
| Record name | Amiquinsin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiquinsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIQUINSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85HK85C137 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amikacin sulfate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Amikacin Sulfate
Introduction
Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2][3] It is a broad-spectrum antibiotic primarily effective against severe infections caused by Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin and tobramycin.[4][5] Its bactericidal action stems from its ability to irreversibly bind to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of amikacin sulfate, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
Amikacin is structurally characterized as an amino cyclitol glycoside. It is kanamycin A that has been acylated at the N-1 position of the central 2-deoxystreptamine ring with a 4-amino-2-hydroxybutyryl group. This modification sterically hinders the enzymatic inactivation that can occur with other aminoglycosides, broadening its spectrum of activity. The molecule contains four primary and one secondary amino groups, which are positively charged at physiological pH, and numerous hydroxyl groups that contribute to its hydrophilicity. Amikacin sulfate is the disulfate salt, formed by combining amikacin with two molar equivalents of sulfuric acid.
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IUPAC Name: (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
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Synonyms: Amikacin disulfate, BB-K8
Physicochemical Properties
Amikacin sulfate is a white to yellowish-white crystalline powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₂H₄₇N₅O₂₁S₂ (as disulfate salt) | |
| Molecular Weight | 781.76 g/mol | |
| Melting Point | 201-230 °C (with decomposition) | |
| Solubility | Very soluble in water; Soluble at 50 mg/mL in water; Practically insoluble in ethanol, acetone, and DMSO. | |
| pH (1% solution) | 2.0 - 4.0 | |
| pH (10% solution) | 6.0 - 7.5 | |
| pKa | Strongest Acidic: 12.1; Strongest Basic: 9.79; Apparent pKa: 8.1 | |
| Optical Rotation [α]D | +76° to +84° (c=1, water) |
Mechanism of Action
Amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process begins with the active transport of the drug across the bacterial cell membrane, a step that is oxygen-dependent. Once inside the cytoplasm, amikacin irreversibly binds to the 16S rRNA within the 30S ribosomal subunit. This binding interferes with the formation of the translation initiation complex and causes a misreading of the mRNA template. The result is the production of nonfunctional or toxic proteins and the premature termination of translation, which disrupts the bacterial cell membrane and leads to cell death.
Caption: Mechanism of action of Amikacin Sulfate in bacteria.
Experimental Protocols
Identification by Thin-Layer Chromatography (TLC)
This protocol is used to confirm the identity of amikacin sulfate by comparing its retention factor (Rf) to that of a reference standard.
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Materials:
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Silica gel TLC plates
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Amikacin Sulfate sample and Reference Standard
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Developing solvent: A mixture of water, ammonia water (28%), methanol, and tetrahydrofuran (1:1:1:1 v/v/v/v)
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Visualization reagent: Ninhydrin-citric acid-acetic acid TS
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Micropipette (2 µL)
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Developing chamber
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Heating plate or oven (100°C)
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Methodology:
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Sample Preparation: Dissolve 0.10 g of Amikacin Sulfate in 4 mL of water to create the sample solution. Prepare a standard solution by diluting 1 mL of the sample solution to 100 mL with water.
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Spotting: Spot 2 µL each of the sample solution and the standard solution onto a silica gel TLC plate.
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Development: Place the plate in a developing chamber containing the developing solvent. Allow the solvent front to travel approximately 10 cm up the plate.
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Drying: Remove the plate from the chamber and air-dry completely.
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Visualization: Spray the plate evenly with the ninhydrin-citric acid-acetic acid TS reagent.
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Heating: Heat the plate at 100°C for 10 minutes. The principal spot from the sample solution should exhibit a red-purple color and have the same Rf value as the principal spot from the standard solution.
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Quantitative Determination by Spectrophotometry
This method quantifies amikacin sulfate after derivatization with vanillin, which imparts a chromophore to the otherwise non-UV-absorbing molecule.
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Materials:
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UV-Vis Spectrophotometer
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Amikacin Sulfate sample and Reference Standard
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Vanillin reagent
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Borate buffer (pH 12)
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Water bath (95°C)
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Volumetric flasks and pipettes
-
-
Methodology:
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Standard Curve Preparation: Prepare a series of standard solutions of Amikacin Sulfate at concentrations ranging from 10-50 µg/mL.
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Derivatization: To a fixed volume of each standard and sample solution, add a specific volume of vanillin reagent and borate buffer (pH 12).
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Heating: Heat the mixtures in a water bath at 95°C for 15 minutes to allow for stable derivative formation.
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Measurement: After cooling, measure the absorbance of the resulting yellow-colored product at the wavelength of maximum absorption (λmax), which is approximately 400 nm.
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Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve. The method should demonstrate linearity with a high coefficient of determination (r² > 0.999).
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Caption: Workflow for quantitative analysis of Amikacin Sulfate.
Purity Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a rapid, reagent-free method for the simultaneous quantification of the amikacin base and the sulfate counter-ion in parenteral formulations.
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Materials:
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FTIR Spectrometer
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Continuous Flow System (CFS)
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Amikacin Sulfate sample and Reference Standard
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Deionized water
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Methodology:
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System Setup: Configure the FTIR spectrometer with a continuous flow system. Use water as the background reference.
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Standard Preparation: Prepare a series of aqueous standard solutions of Amikacin Sulfate with concentrations ranging from approximately 7.7 to 77.0 mg/mL.
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Spectral Acquisition: Record the mid-IR spectra for each standard and sample solution. Amikacin sulfate exhibits characteristic absorption bands in the fingerprint region (e.g., a broad, intense band at 1220–938 cm⁻¹ with a maximum around 1100 cm⁻¹).
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Data Processing: Apply a first-order derivative to the spectra to resolve overlapping peaks and establish a baseline.
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Quantification: Create a calibration curve by plotting the corrected peak area of the first-order derivative against the concentration of the standards. A linear regression with a correlation coefficient >0.999 is expected.
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Analysis: Determine the concentration of the amikacin base and sulfate counter-ion in the unknown samples by interpolating their spectral data on the calibration curve.
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References
Amikacin's Assault on the Bacterial Ribosome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical tool in the arsenal against severe Gram-negative bacterial infections, particularly those caused by multidrug-resistant strains. Its efficacy stems from its targeted disruption of bacterial protein synthesis, a fundamental process for bacterial viability. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning amikacin's mode of action on the bacterial ribosome. We delve into the specific binding interactions within the 30S ribosomal subunit, the subsequent interference with mRNA translation, and the resulting bactericidal effects. Furthermore, this guide outlines detailed experimental protocols for key assays used to investigate these interactions and presents quantitative data on amikacin's activity. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of this crucial antibiotic's function.
Introduction
The ever-present threat of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of our most potent antibacterial agents. Amikacin, a derivative of kanamycin A, was specifically designed to overcome enzymatic inactivation by many common aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance to this class of antibiotics[1]. Its broad spectrum of activity and retained potency against many resistant isolates underscore its continued clinical importance.
This guide will explore the intricate details of how amikacin targets and inhibits the bacterial ribosome, the cellular machinery responsible for protein synthesis. By binding to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, amikacin induces a cascade of events that ultimately prove fatal to the bacterium[2][3].
Mechanism of Action: A Multi-faceted Inhibition of Protein Synthesis
Amikacin's bactericidal activity is a direct consequence of its high-affinity binding to the bacterial ribosome, leading to a multifaceted disruption of protein synthesis.
Binding to the 30S Ribosomal Subunit
The primary target of amikacin is the 30S ribosomal subunit[2][3]. Specifically, it binds to the A-site, the decoding center of the ribosome, which is a highly conserved region of the 16S rRNA. This binding is characterized by specific molecular interactions between the amikacin molecule and the rRNA nucleotides.
Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that amikacin, like other 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides, settles into a pocket within helix 44 (h44) of the 16S rRNA. The unique L-amino-α-hydroxybutyryl (L-HABA) side chain of amikacin, attached to the N1 position of the 2-DOS ring, plays a crucial role in its enhanced activity and ability to evade some resistance mechanisms. This side chain forms additional hydrogen bonds with nucleotides of the A-site, such as C1496 and G1497, which contributes to a higher binding affinity compared to its parent compound, kanamycin.
dot
References
Amikacin's In Vitro Spectrum of Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical tool in the arsenal against serious bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1][2] Its unique chemical structure, a derivative of kanamycin A, confers resistance to many aminoglycoside-modifying enzymes (AMEs) that inactivate other members of this class.[3] This guide provides an in-depth overview of the in vitro spectrum of activity of amikacin, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action and resistance pathways.
In Vitro Antimicrobial Activity
The in vitro potency of amikacin is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall activity of an antimicrobial agent against a specific bacterial population.
Gram-Negative Bacteria
Amikacin demonstrates excellent in vitro activity against a broad range of Gram-negative bacilli, including many isolates resistant to other aminoglycosides like gentamicin and tobramycin.[1][4] It is particularly potent against members of the Enterobacteriaceae family and other clinically significant non-fermenting Gram-negative bacteria.
| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | 188 | 2 | >256 | |
| Klebsiella pneumoniae | 186 | - | - | |
| Pseudomonas aeruginosa | 112 | 2 | 8 | |
| Acinetobacter baumannii | - | - | - |
Note: MIC values can vary based on geographic location and the prevalence of local resistance mechanisms.
Gram-Positive Bacteria
The activity of amikacin against Gram-positive bacteria is more limited. While it shows some activity against Staphylococcus species, it is generally not the preferred treatment for infections caused by these organisms. It has no clinically significant activity against Enterococcus species.
| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Staphylococcus aureus | - | - | - | |
| Enterococcus spp. | - | 0 | 0 |
Mycobacteria
Amikacin is an important component of multi-drug regimens for the treatment of infections caused by both Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM).
| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Mycobacterium tuberculosis | - | - | - | |
| Mycobacterium avium complex | - | - | - | |
| Mycobacterium abscessus | - | - | - |
Experimental Protocols for Susceptibility Testing
Accurate determination of amikacin susceptibility is crucial for guiding clinical therapy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.
Broth Microdilution Method
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
Principle: Serial twofold dilutions of amikacin are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of amikacin that inhibits visible growth.
Detailed Methodology:
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Preparation of Amikacin Stock Solution: Prepare a stock solution of amikacin of known concentration in a suitable solvent.
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Preparation of Microtiter Plates: Using sterile cation-adjusted Mueller-Hinton broth (CAMHB), perform serial twofold dilutions of the amikacin stock solution in the wells of a 96-well microtiter plate to achieve the desired final concentration range.
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Inoculum Preparation: From a pure culture of the test organism grown overnight on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
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Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
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Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
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Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of amikacin at which there is no visible growth.
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.
Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specified amount of amikacin (typically 30 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to amikacin, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to established interpretive criteria to determine if the organism is susceptible, intermediate, or resistant.
Detailed Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).
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Inoculation of Agar Plate: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure an even distribution of the inoculum.
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Application of Amikacin Disk: Using sterile forceps, place an amikacin disk (30 µg) on the surface of the inoculated agar plate. Gently press the disk down to ensure complete contact with the agar.
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Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
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Interpretation of Results: After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or caliper. The zone size is then interpreted as susceptible, intermediate, or resistant according to the breakpoints provided by the CLSI.
Mechanism of Action and Resistance Pathways
Mechanism of Action
Amikacin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with protein synthesis in two primary ways: it blocks the initiation of protein synthesis and it causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.
Caption: Amikacin's mechanism of action involves uptake into the bacterial cell and binding to the 30S ribosomal subunit, leading to inhibition of protein synthesis and ultimately cell death.
Mechanisms of Resistance
The primary mechanism of resistance to amikacin is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). The most common AME that confers resistance to amikacin is aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]. This enzyme acetylates amikacin, preventing it from binding to the ribosome. Another mechanism of resistance involves mutations in the 16S rRNA, the target site of amikacin on the 30S ribosomal subunit, which reduces the binding affinity of the drug.
Caption: Bacterial resistance to amikacin primarily occurs through enzymatic modification of the drug or alteration of its ribosomal target site.
References
Pharmacokinetics and Pharmacodynamics of Amikacin in Research Models: A Technical Guide
Introduction
Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, renowned for its broad-spectrum activity against serious Gram-negative bacterial infections, including those caused by strains resistant to other aminoglycosides like gentamicin and tobramycin.[1][2] Its clinical utility is particularly notable against Pseudomonas aeruginosa, Acinetobacter baumannii, and various Enterobacteriaceae.[2] For researchers and drug development professionals, a comprehensive understanding of amikacin's behavior in preclinical models is fundamental for designing translational studies, optimizing dosing regimens, and developing novel therapeutic strategies. This guide provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of amikacin, detailing its mechanism of action, data from key research models, experimental protocols, and mechanisms of resistance.
Mechanism of Action
Amikacin exerts its bactericidal effect by disrupting bacterial protein synthesis. The process begins with the drug's entry into the bacterial cell, after which it irreversibly binds to the 16S rRNA and associated S12 protein of the 30S ribosomal subunit.[3][4] This binding interferes with the ribosome's function in two primary ways: it blocks the formation of the initiation complex and causes a misreading of the mRNA template during translation. The incorporation of incorrect amino acids leads to the synthesis of non-functional or toxic proteins, culminating in the disruption of the cell membrane and bacterial cell death.
Pharmacokinetics in Research Models
The pharmacokinetic profile of amikacin is characterized by concentration-dependent activity and a notable post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC). Studies across various animal models have established that its kinetics are generally linear over therapeutic dose ranges.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of amikacin observed in different preclinical research models.
| Research Model | Dose & Route | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Key Findings | Citation(s) |
| Immune-competent Mouse (Bloodstream & Lung Infection) | 1.37, 13.7, 137 mg/kg (SC) | ~24–32 min | 9.93 mL/h | - | PK was linear with mono-exponential decline. | |
| Micropig | - | 1.88 h | 2.15 mL/min/kg | - | PK parameters were similar to those observed in humans. | |
| Sprague-Dawley Rat | 100 or 500 mg/kg (SC) | - | - | - | Drug exposure (AUC) was not directly proportional to the dose increase. | |
| Rabbit (P. aeruginosa sepsis model) | 10 mg/kg or 20 mg/kg (IM) | - | - | - | The higher dose resulted in faster bacterial killing and longer persistence in the blood. |
Experimental Protocols for Pharmacokinetic Assessment
Detailed and rigorous experimental design is crucial for accurately characterizing the PK profile of amikacin.
Protocol 1: Murine Pharmacokinetic Study in Infection Models
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Animal Model: Immune-competent mice with induced bloodstream or lung infections (e.g., Acinetobacter baumannii).
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Dosing: Administer single subcutaneous (SC) doses of amikacin across a range (e.g., 1.37, 13.7, and 137 mg/kg) to different cohorts of mice.
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Sample Collection: At predefined time points post-dosing, collect samples using destructive sampling (one time point per mouse).
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Blood: Collect at least 500 µL of blood via cardiac puncture into heparinized tubes.
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Bronchoalveolar Lavage (BAL) Fluid: For lung infection models, lavage the lungs with 1 mL of PBS via the trachea.
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Sample Processing: Immediately place samples on ice. Centrifuge blood to separate plasma. Store all plasma and BAL samples at -80°C until analysis.
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Bioanalysis: Quantify amikacin concentrations in plasma and BAL fluid using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The linear range for assays should cover expected concentrations (e.g., 0.25–250 mg/L in plasma).
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Data Analysis: Use population pharmacokinetic modeling software (e.g., NONMEM) to fit the concentration-time data to a compartmental model (e.g., a one-compartment model with linear elimination) to estimate PK parameters like clearance, volume of distribution, and half-life.
References
An In-depth Technical Guide to Amikacin Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amikacin, a semi-synthetic aminoglycoside antibiotic, is a critical therapeutic agent for treating severe Gram-negative bacterial infections. Derived from kanamycin A, its structure is modified to resist many aminoglycoside-modifying enzymes, broadening its spectrum of activity.[1] However, the efficacy and safety of amikacin can be compromised by its degradation, which can occur through various enzymatic and chemical pathways. Understanding these degradation mechanisms and the resulting byproducts is paramount for ensuring drug stability, optimizing therapeutic outcomes, and assessing potential toxicity. This technical guide provides a comprehensive overview of the known degradation pathways of amikacin, the chemical nature of its byproducts, and the experimental methodologies used for their characterization.
Enzymatic Degradation Pathways
The primary mechanism of amikacin degradation in a biological context is enzymatic modification by bacteria, which is a major contributor to antibiotic resistance. These modifications alter the structure of amikacin, preventing it from binding to its target, the 30S ribosomal subunit.[2] The main classes of enzymes involved are Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs).
1.1. Aminoglycoside Acetyltransferases (AACs)
AACs catalyze the transfer of an acetyl group from acetyl-CoA to one of the amino groups of amikacin. The most clinically significant enzyme for amikacin resistance is AAC(6'), which acetylates the 6'-amino group.[3][4] This modification sterically hinders the binding of the antibiotic to the ribosomal target.
1.2. Aminoglycoside Phosphotransferases (APHs)
APHs mediate the ATP-dependent phosphorylation of hydroxyl groups on the amikacin molecule. While amikacin is generally resistant to many APHs, some enzymes can still modify it, albeit less commonly than AAC(6').
1.3. Aminoglycoside Nucleotidyltransferases (ANTs)
ANTs, also known as adenylyltransferases, catalyze the transfer of an adenylyl group from ATP to hydroxyl groups of amikacin. This modification also leads to a loss of antibacterial activity.
Figure 1: Enzymatic degradation pathways of amikacin by bacterial enzymes.
Chemical Degradation Pathways (Forced Degradation)
Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as hydrolysis, oxidation, photolysis, and heat.
2.1. Hydrolytic Degradation
Amikacin is susceptible to degradation under both acidic and alkaline conditions.
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Acidic Hydrolysis: Under strong acidic conditions, the glycosidic bonds of amikacin can be cleaved, leading to the separation of the constituent amino sugars and the 2-deoxystreptamine core.
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Alkaline Hydrolysis: In the presence of a strong base, the amide bond linking the L-(-)-γ-amino-α-hydroxybutyric acid (L-AHBA) side chain to the 2-deoxystreptamine moiety can be hydrolyzed. This results in the formation of kanamycin A and L-AHBA.[5]
2.2. Oxidative Degradation
Oxidation, typically induced by agents like hydrogen peroxide, can lead to the modification of various functional groups on the amikacin molecule. The primary and secondary amino groups are particularly susceptible to oxidation. While specific oxidative degradation products of amikacin are not extensively characterized in the public literature, it is known that oxidation can lead to a complete loss of the parent drug peak in chromatographic analysis.
2.3. Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photodegradation of amikacin. The energy from the light can lead to the formation of reactive species and subsequent cleavage of bonds within the molecule. The extent of degradation is dependent on the wavelength and intensity of the light source.
2.4. Thermal Degradation
Amikacin in solid form is relatively stable to dry heat. However, in solution, elevated temperatures can accelerate hydrolytic and other degradation reactions.
References
- 1. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
In Vitro Antibacterial Activity of Amikacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical agent in the management of serious infections caused by multidrug-resistant bacteria, particularly Gram-negative pathogens. Derived from kanamycin A, its structural modification provides resistance to many aminoglycoside-modifying enzymes, conferring a broader spectrum of activity. This technical guide provides an in-depth overview of the in vitro antibacterial activity of amikacin, focusing on its mechanism of action, spectrum of activity, mechanisms of resistance, and synergistic potential. Detailed experimental protocols for key assessment methodologies are provided, alongside quantitative data and visual representations of cellular and experimental pathways to support research and development efforts.
Mechanism of Action
Amikacin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This interaction, specifically with the 16S rRNA and the S12 protein within the A-site, interferes with protein synthesis through several mechanisms: it blocks the formation of the initiation complex, causes misreading of the mRNA codon, and leads to the production of truncated or nonfunctional proteins.[1][2] This disruption of protein synthesis ultimately compromises the integrity of the bacterial cell membrane, leading to cell death. The L-hydroxyaminobutyroyl amide (L-HABA) moiety attached to the N-1 position of the deoxystreptamine ring sterically hinders the binding of many aminoglycoside-modifying enzymes, which is key to amikacin's expanded spectrum of activity compared to other aminoglycosides.[2]
Spectrum of Antibacterial Activity
Amikacin demonstrates potent activity primarily against a wide range of aerobic Gram-negative bacteria. It is particularly valuable for its activity against species that have developed resistance to other aminoglycosides like gentamicin and tobramycin. Its activity against Gram-positive organisms is more limited, but it can be effective, especially in combination with other agents.
Quantitative Susceptibility Data
The following tables summarize the in vitro activity of amikacin against key bacterial pathogens, presenting Minimum Inhibitory Concentration (MIC) ranges, as well as MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Table 1: In Vitro Activity of Amikacin against Pseudomonas aeruginosa
| Geographic Region/Study | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |
| USA (INFORM, 2012-2015) | 7,452 | - | 2 | 8 | 97.0 (CLSI) / 93.0 (EUCAST) |
| China (2015-2016) | - | - | - | - | 91.1 |
| Egypt (MDR isolates) | - | - | 8 | 256 | - |
| Japan | 16 | 0.25 - 48 | - | - | - |
Table 2: In Vitro Activity of Amikacin against Klebsiella pneumoniae
| Geographic Region/Study | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |
| China (2015-2016) | 186 | - | - | - | 83.7 |
| China (ESBL-producing) | 45 | - | - | - | 71.1 |
| Carbapenem-Resistant (CRKp) | 84 | 0.125 - 8 | 1 | 4 | - |
| Heteroresistant Strains | 155 | 2 - 32 | - | - | - |
Table 3: In Vitro Activity of Amikacin against Acinetobacter baumannii
| Geographic Region/Study | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |
| China (MDR, 2015-2016) | - | - | - | - | 30.5 (All) / 17.3 (MDR) |
| USA & Europe (2018-2020) | 15 | 1 - >128 | - | - | - |
| Multi-drug Resistant | - | 2 - 1024 | - | - | 68.5 (Resistant) |
Table 4: In Vitro Activity of Amikacin against Staphylococcus aureus
| Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| MRSA (Equine) | 35 | 2 - >256 | 32 (Median) | - | Includes two isolates with MICs of 500 µg/mL. |
| MSSA & MRSA | 7 | 4 - 64 | - | - | Tested to cover 99% of clinically encountered MICs. |
| ATCC 29213 (QC Strain) | - | 1 - 4 | - | - | Quality control reference range. |
| Planktonic | 1 | 0.5 - 1 | - | - | Susceptible strain. |
Mechanisms of Resistance
Bacterial resistance to amikacin, though less common than for other aminoglycosides, is a significant clinical concern. The primary mechanisms include enzymatic modification, altered drug uptake, and modification of the ribosomal target site.
-
Enzymatic Inactivation: This is the most prevalent mechanism of resistance. Bacteria acquire genes encoding aminoglycoside-modifying enzymes (AMEs), which inactivate the drug. These enzymes include:
-
Aminoglycoside Acetyltransferases (AACs): The AAC(6')-Ib enzyme is the most common cause of clinical resistance to amikacin, catalyzing the acetylation of the drug.
-
Aminoglycoside Phosphotransferases (APHs): The APH(3')-VI enzyme can also confer resistance by phosphorylating amikacin.
-
Aminoglycoside Nucleotidyltransferases (ANTs): These are less common for amikacin inactivation.
-
-
Reduced Uptake/Efflux: Decreased permeability of the bacterial outer membrane or active efflux of the drug can reduce the intracellular concentration of amikacin, leading to resistance.
-
Target Site Modification: Mutations in the 16S rRNA gene can alter the binding site of amikacin on the 30S ribosome, reducing its affinity and efficacy.
Synergistic Activity
Amikacin is frequently used in combination with other antibiotics, particularly β-lactams, to achieve synergistic bactericidal activity. This is especially important for treating severe infections and overcoming resistance. Synergy is often observed because β-lactams can damage the bacterial cell wall, facilitating the uptake of amikacin to its intracellular target.
Table 5: Summary of In Vitro Synergy Studies with Amikacin
| Combination Agent | Target Organism(s) | Method | Key Findings | FIC Index / % Synergy |
| Imipenem | P. aeruginosa | Checkerboard | Synergistic activity against resistant isolates. | FIC Index: 0.01 - 0.4 |
| Meropenem | A. baumannii | Time-Kill | No bactericidal impact on intermediate and resistant isolates. | - |
| Piperacillin | P. aeruginosa | Disc Diffusion | Synergistic effect observed against piperacillin-sensitive strains. | - |
| Vancomycin | S. aureus (planktonic) | Hollow Fiber Model | Synergistic effect, significantly reduced bacterial population. | - |
| Fosfomycin | K. pneumoniae (KPC) | Time-Kill | Bactericidal and synergistic against VIM-1 and OXA-48-producing strains. | - |
| Imipenem | Gram-Negative Bacteria | Checkerboard | Synergistic activity against MDR isolates. | FIC Index: 0.01 - 0.5 |
Experimental Protocols
Accurate and reproducible assessment of amikacin's in vitro activity is crucial. The following are standardized protocols for key experimental assays.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 series).
Objective: To determine the lowest concentration of amikacin that inhibits the visible growth of a microorganism.
Materials:
-
Amikacin powder (potency-adjusted)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Amikacin Stock Solution: Prepare a stock solution of amikacin at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the amikacin stock solution to the first well of a row and perform serial twofold dilutions across the plate.
-
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a tube of CAMHB and incubate at 35°C until the turbidity is equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells, bringing the final volume to 100 µL. Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of amikacin in a well that shows no visible growth.
Time-Kill Curve Assay
This assay provides data on the rate and extent of bactericidal activity of amikacin over time.
Objective: To assess the pharmacodynamics of amikacin by measuring the change in bacterial viability over a 24-hour period.
Materials:
-
Materials for MIC determination
-
Sterile culture tubes
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Timer
Procedure:
-
Preparation: Determine the MIC of amikacin for the test organism. Prepare tubes with CAMHB containing amikacin at various concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x MIC).
-
Inoculation: Prepare a starting inoculum of approximately 5 x 10⁵ CFU/mL and add it to each tube.
-
Sampling: At designated time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove a 100 µL aliquot from each tube.
-
Plating: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies can be counted.
-
Data Analysis: Count the number of colonies (CFU) on each plate. Calculate the CFU/mL for each time point and concentration. Plot the results as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.
Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between amikacin and a second antimicrobial agent.
Objective: To determine if the combination of two antibiotics results in a synergistic, additive, indifferent, or antagonistic effect.
Materials:
-
Materials for MIC determination
-
A second antibiotic of interest
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial twofold dilutions of amikacin along the x-axis and the second antibiotic along the y-axis. This creates a grid of wells with varying concentrations of both drugs.
-
Controls: Include rows and columns with each antibiotic alone to redetermine their individual MICs under the assay conditions. Also include a growth control well.
-
Inoculation: Inoculate the plate with a bacterial suspension as described for the MIC assay (final concentration ~5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis:
-
Read the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each well that shows no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Conclusion
Amikacin continues to be a potent and reliable antibiotic for the treatment of serious Gram-negative bacterial infections. Its unique chemical structure confers stability against many inactivating enzymes, preserving its efficacy against strains resistant to other aminoglycosides. Understanding its in vitro characteristics, including its spectrum of activity, mechanisms of resistance, and potential for synergy, is essential for its appropriate clinical use and for the development of new therapeutic strategies. The standardized protocols provided in this guide serve as a foundation for researchers to conduct consistent and comparable evaluations of amikacin's antibacterial properties.
References
Amikacin's Impact on Prokaryotic Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical tool in the arsenal against severe Gram-negative bacterial infections. Its efficacy is rooted in its ability to disrupt the intricate process of protein synthesis, a fundamental pillar of bacterial survival. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning amikacin's activity. We will dissect its interaction with the prokaryotic ribosome, detail the downstream consequences of this binding, present quantitative data on its inhibitory effects, and outline key experimental protocols for its study. Furthermore, this guide will illustrate the cellular stress response pathways that bacteria initiate in response to the protein synthesis disruption caused by amikacin.
Core Mechanism of Action: Targeting the Ribosomal Decoding Center
Amikacin exerts its bactericidal effects by binding with high affinity to the bacterial 70S ribosome, specifically targeting the 30S small subunit. The primary binding site is located within the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA)[1][2][3][4]. This interaction is the linchpin of its antimicrobial activity.
The binding of amikacin induces a critical conformational change in the decoding center. Specifically, it forces two universally conserved adenine residues, A1492 and A1493, to flip out from their helical stack within the 16S rRNA[5]. This altered conformation mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred. By locking the A-site in this "on" state, amikacin severely compromises the ribosome's proofreading and fidelity functions.
This disruption manifests in two primary, concurrent inhibitory effects:
-
Induction of mRNA Mistranslation: The compromised proofreading capability leads to the frequent incorporation of incorrect amino acids into the growing polypeptide chain. The ribosome is tricked into accepting near-cognate aminoacyl-tRNAs, resulting in the synthesis of aberrant, non-functional, or toxic proteins.
-
Inhibition of Translocation: Amikacin also physically hinders the movement of the ribosome along the mRNA transcript, a process known as translocation. By stabilizing the tRNA in the A-site, it impedes the coordinated movement of tRNAs and mRNA, effectively stalling protein synthesis.
Recent studies have also revealed that amikacin can interfere with later stages of translation, including release factor-mediated termination and ribosome recycling. The unique L-4-amino-2-hydroxybutyryl (AHB) moiety attached to amikacin provides additional interactions with the rRNA, contributing to its potent inhibitory profile and its resilience against many aminoglycoside-modifying enzymes.
Quantitative Data on Amikacin's Inhibitory Activity
The potency of amikacin can be quantified through several key metrics, including Minimum Inhibitory Concentration (MIC), half-maximal inhibitory concentration (IC50), and the inhibitory constant (Ki). These values provide a comparative measure of its effectiveness against different bacterial species and its direct impact on the translation machinery.
Table 1: Minimum Inhibitory Concentration (MIC) of Amikacin Against Key Gram-Negative Pathogens
MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values indicate the MIC required to inhibit 50% and 90% of isolates, respectively.
| Organism | Specimen Source | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |
| Escherichia coli | Blood & Respiratory | 2 | 4 | 94.7 | |
| Klebsiella pneumoniae | Blood & Respiratory | 2 | >256 | 83.7 | |
| Pseudomonas aeruginosa | Blood & Respiratory | 4 | 16 | 91.1 | |
| Acinetobacter baumannii | Blood & Respiratory | 32 | >256 | 30.5 |
Data sourced from a 2018 study on clinical isolates from Chinese hospitals. Susceptibility is based on CLSI breakpoints.
Table 2: In Vitro Inhibition of Protein Synthesis
These values measure the direct inhibitory effect of the antibiotic on the process of translation in a cell-free system.
| Parameter | Value | Organism/System | Notes | Reference |
| Ki (Inhibitory Constant) | 125 nM | E. coli reconstituted translation system | Value for Arbekacin, a closely related aminoglycoside with the same active moiety as amikacin. | |
| IC50 (in vivo) | 135 µg/mL | E. coli | Measured in a strain expressing a resistance enzyme, representing the concentration to reduce culture OD600 by 50%. |
Cellular Stress Responses to Amikacin-Induced Mistranslation
The synthesis and accumulation of mistranslated proteins trigger several sophisticated stress response pathways in prokaryotes, as the cell attempts to mitigate the damage.
The Cpx Envelope Stress Response
A primary consequence of amikacin action is the mistranslation of membrane proteins. When these aberrant proteins are inserted into the bacterial inner membrane, they cause envelope stress. This activates the Cpx two-component system, a key signaling pathway for maintaining envelope integrity.
-
Sensing Stress: Misfolded membrane proteins activate the sensor kinase, CpxA.
-
Signal Transduction: Activated CpxA autophosphorylates and then transfers the phosphate group to its cognate response regulator, CpxR.
-
Regulatory Output: Phosphorylated CpxR (CpxR-P) acts as a transcription factor, upregulating genes whose products help to manage protein misfolding, such as the periplasmic protease DegP. This response is an attempt to clear the damaged proteins from the envelope.
The RpoH (σ32) Heat Shock Response
The accumulation of misfolded proteins in the cytoplasm is a potent inducer of the heat shock response, which is regulated by the alternative sigma factor RpoH (σ32).
-
Induction: Mistranslated cytosolic proteins titrate away DnaK/DnaJ/GrpE chaperones, which normally target RpoH for degradation by the FtsH protease.
-
Activation: The stabilized RpoH directs RNA polymerase to transcribe heat shock genes.
-
Response: This leads to the increased production of chaperones (e.g., GroEL/GroES, DnaK) that attempt to refold the aberrant proteins, and proteases that degrade them if they are beyond repair.
Experimental Protocols
Studying the effects of amikacin requires a variety of specialized biochemical and molecular biology techniques. Below are detailed methodologies for two key experimental approaches.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of amikacin on protein synthesis using a reconstituted cell-free translation system. The protocol is adapted from studies on arbekacin, a close amikacin analog.
Principle: A reconstituted E. coli translation system is programmed with an mRNA encoding a reporter protein (e.g., Green Fluorescent Protein, GFP). The rate of GFP synthesis is monitored over time via fluorescence in the presence of varying concentrations of amikacin. The concentration at which protein synthesis is inhibited by 50% (IC50 or Ki) can then be determined.
Methodology:
-
Preparation of Reaction Mixture:
-
All experiments should be performed in a HEPES-Polymix buffer (pH 7.5) at 37°C to mimic physiological conditions.
-
A typical buffer composition is: 5 mM HEPES, 95 mM KCl, 5 mM Mg(OAc)2, 5 mM NH4Cl, 0.5 mM CaCl2, 8 mM putrescine, 1 mM spermidine, and 1 mM DTT.
-
The mixture must contain all necessary components for translation:
-
70S ribosomes (e.g., 1 µM)
-
A full set of translation factors (IFs, EFs, RFs)
-
Bulk tRNA and a complete set of aminoacyl-tRNA synthetases
-
20 amino acids
-
An energy regeneration system (e.g., 10 mM phosphoenolpyruvate, 50 µg/mL pyruvate kinase, ATP, GTP).
-
-
-
Initiation of Reaction:
-
Prepare serial dilutions of amikacin in the reaction buffer.
-
Add the mRNA encoding the reporter protein (e.g., GFP+) to the reaction mixture.
-
Add the different concentrations of amikacin (and a no-drug control) to the reaction mixtures.
-
-
Data Acquisition:
-
Immediately place the reaction plate into a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence signal (e.g., Ex: 485 nm, Em: 520 nm for GFP) at regular intervals (e.g., every 5 minutes) for a period of 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each amikacin concentration.
-
Determine the initial rate of protein synthesis from the linear phase of each curve.
-
Plot the synthesis rates as a percentage of the no-drug control against the logarithm of the amikacin concentration.
-
Fit the data to a dose-response inhibition curve to calculate the Ki or IC50 value.
-
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful, high-throughput sequencing technique used to obtain a genome-wide snapshot of translation. It can reveal precisely where ribosomes are positioned on all mRNAs within a cell at the moment of harvesting, providing insight into how amikacin affects translation globally.
Principle: Bacterial cells are treated with amikacin, and translation is rapidly arrested. The cells are lysed, and total RNA is treated with RNase to digest any mRNA not protected by ribosomes. The resulting ribosome-protected fragments (RPFs or "footprints"), which are typically 20-30 nucleotides long, are isolated. These footprints are then converted into a cDNA library and subjected to deep sequencing.
Methodology:
-
Cell Culture and Treatment:
-
Grow bacterial cultures (e.g., E. coli) to mid-log phase.
-
Treat one culture with a specific concentration of amikacin for a defined period. Maintain an untreated control culture.
-
-
Rapid Harvesting and Lysis:
-
To preserve the in vivo state of ribosomes, rapidly harvest cells by directly flash-freezing the culture in liquid nitrogen. This avoids artifacts caused by slower methods like centrifugation.
-
Lyse the frozen cells, for example, by cryomilling (grinding the frozen cell pellet into a fine powder).
-
-
Nuclease Digestion:
-
Resuspend the lysed cell powder in a polysome buffer.
-
Treat the lysate with an optimized concentration of RNase I to digest all unprotected mRNA. The ribosomes will shield the mRNA fragments they are currently translating.
-
-
Monosome Isolation:
-
Stop the digestion and load the lysate onto a sucrose density gradient (e.g., 10-50%).
-
Separate the cellular components by ultracentrifugation. The 70S monosome fraction, containing the ribosome-mRNA complexes, is collected.
-
-
Footprint Extraction and Library Preparation:
-
Dissociate the ribosomes and extract the protected RNA fragments (RPFs).
-
Purify the RPFs, typically ranging from 20-30 nucleotides, using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Ligate adapters to the 3' end of the RPFs.
-
Perform reverse transcription to create a cDNA library.
-
Circularize and then amplify the cDNA library using PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library using a next-generation sequencing platform.
-
Align the resulting sequence reads to the bacterial genome or transcriptome.
-
The density of reads mapping to a particular gene corresponds to its translation level. The precise location of the reads reveals ribosome pausing sites and can quantify the effects of amikacin on translational efficiency and processivity across the entire genome.
-
Conclusion
Amikacin's mechanism of action is a multifaceted assault on prokaryotic protein synthesis. By binding to the ribosomal A-site, it simultaneously introduces errors into the genetic code and physically obstructs the progression of the ribosome. This dual-action leads to the production of toxic proteins and a halt in essential cellular processes, culminating in cell death. The resulting accumulation of misfolded proteins triggers robust cellular stress responses, providing further insight into bacterial physiology under antibiotic pressure. The experimental methodologies detailed herein serve as foundational tools for researchers to further probe these interactions, investigate mechanisms of resistance, and guide the development of next-generation antimicrobial agents.
References
Unraveling Amikacin Resistance: A Molecular Guide for Researchers
A deep dive into the molecular underpinnings of amikacin resistance, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key mechanisms, experimental methodologies, and quantitative data to inform novel therapeutic strategies.
Amikacin, a potent semisynthetic aminoglycoside antibiotic, has long been a cornerstone in the treatment of severe Gram-negative bacterial infections.[1][2][3] However, its efficacy is increasingly threatened by the emergence and spread of resistance. Understanding the molecular mechanisms that drive this resistance is paramount for the development of next-generation antimicrobial agents and strategies to preserve the utility of this critical drug. This guide delineates the three principal mechanisms of amikacin resistance: enzymatic modification, target site alteration, and efflux pump activity, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Mechanisms of Amikacin Resistance
Bacteria have evolved sophisticated strategies to counteract the antimicrobial action of amikacin. These can be broadly categorized into three main molecular mechanisms.
Enzymatic Modification: The Primary Line of Defense
The most prevalent mechanism of amikacin resistance is the enzymatic inactivation of the drug molecule.[1][2] This is primarily mediated by Aminoglycoside Modifying Enzymes (AMEs), which catalyze the transfer of chemical groups to the amikacin molecule, thereby preventing it from binding to its ribosomal target.
The most clinically significant AME responsible for amikacin resistance is Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) . This enzyme, encoded by the aac(6')-Ib gene, catalyzes the acetylation of the 6'-amino group of amikacin, rendering it inactive. The aac(6')-Ib gene is often located on mobile genetic elements such as plasmids, transposons, and integrons, facilitating its rapid dissemination among various Gram-negative pathogens. While AAC(6')-Ib is the most common, other AMEs, such as AAC(2'), APH(2"), and ANT(2"), have also been reported to modify amikacin, albeit less frequently.
Target Site Alteration: Modifying the Ribosome
A second critical mechanism involves the modification of the bacterial ribosome, the target of amikacin. Amikacin exerts its antimicrobial effect by binding to the 30S ribosomal subunit and interfering with protein synthesis. Bacteria can acquire resistance by enzymatically modifying the 16S rRNA component of this subunit, which reduces the binding affinity of amikacin.
This modification is carried out by 16S rRNA methyltransferases . These enzymes, such as ArmA (aminoglycoside resistance methyltransferase A) and RmtB (ribosome methyltransferase B), methylate specific nucleotides within the A-site of the 16S rRNA. The primary sites of methylation that confer high-level resistance to amikacin are the N7 position of guanine at position 1405 (G1405) and the N1 position of adenine at position 1408 (A1408). This methylation creates a steric hindrance that prevents amikacin from binding effectively, leading to high-level resistance to a broad range of aminoglycosides. Like the genes for AMEs, the genes encoding these methyltransferases are often found on mobile genetic elements, contributing to their widespread distribution.
Efflux Pumps: Actively Extruding the Threat
The third major mechanism of amikacin resistance is the active efflux of the antibiotic from the bacterial cell. Efflux pumps are membrane-associated protein complexes that recognize and expel a wide range of substrates, including antibiotics, from the cytoplasm or periplasm to the extracellular environment. Overexpression of these pumps can lead to a significant decrease in the intracellular concentration of amikacin, allowing the bacteria to survive at concentrations that would otherwise be lethal.
In Pseudomonas aeruginosa, the MexXY-OprM efflux pump is a significant contributor to amikacin resistance. In Acinetobacter baumannii, several efflux pumps of the Resistance-Nodulation-Division (RND) family, including AdeABC , AdeFGH , and AdeIJK , have been implicated in aminoglycoside resistance. The genes encoding these efflux pumps are typically located on the chromosome, and resistance often arises from mutations in regulatory genes that lead to their overexpression.
Quantitative Data on Amikacin Resistance
The following tables summarize key quantitative data related to amikacin resistance, providing a snapshot of the prevalence and levels of resistance observed in various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Amikacin in Resistant Isolates
| Bacterial Species | Resistance Mechanism | Amikacin MIC Range (µg/mL) | Reference(s) |
| Klebsiella pneumoniae | AAC(6')-Ib | 16 - 32 | |
| Klebsiella pneumoniae | 16S rRNA Methyltransferases (ArmA, RmtB) | ≥256 | |
| Acinetobacter baumannii | Efflux Pumps | 1024 - 4096 | |
| Pseudomonas aeruginosa | MexXY Overexpression | >200-fold increase from PAO1 | |
| Mycobacterium tuberculosis | rrs mutation (A1401G) | - | |
| Klebsiella pneumoniae (Carbapenem-resistant) | - | 0.125 - 8 | |
| Enterobacterales | AAC(6')-Ib-cr | ≥4 - ≥8 | |
| Enterobacteriaceae | RmtB variants | 32 - 256 |
Table 2: Prevalence of Amikacin Resistance Mechanisms in Clinical Isolates
| Resistance Gene/Mechanism | Bacterial Species | Prevalence | Geographic Region/Study Population | Reference(s) |
| aac(6')-Ib | Gram-negative clinical isolates | >70% of AAC(6')-I-producing isolates | General | |
| aac(6')-Ib | Pseudomonas aeruginosa | 94.4% of resistant isolates | Taif, Saudi Arabia | |
| armA and rmtB | Enterobacter cloacae | 42.64% | Ahvaz, Iran | |
| armA | Klebsiella pneumoniae | 58.2% of MDR isolates | China | |
| rmtB | Escherichia coli | 82.1% of MDR isolates | China | |
| rrs mutations | Mycobacterium tuberculosis | 82% of amikacin-resistant isolates | Southern China | |
| 16S rRNA Methyltransferases | Amikacin-resistant Gram-negative isolates | 74.7% of high-level resistant isolates | Korea |
Visualizing Amikacin Resistance Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: Core molecular mechanisms of amikacin resistance.
Caption: Experimental workflow for identifying amikacin resistance.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of amikacin resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of amikacin.
Protocol:
-
Preparation of Amikacin Stock Solution: Prepare a stock solution of amikacin of known concentration in a suitable solvent (e.g., sterile deionized water).
-
Preparation of Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density (typically 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the amikacin stock solution in CAMHB to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is defined as the lowest concentration of amikacin that completely inhibits visible bacterial growth.
PCR Detection of Resistance Genes
Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific amikacin resistance genes.
Protocol for aac(6')-Ib Gene Detection:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.
-
Primer Design: Utilize previously validated primers specific for the aac(6')-Ib gene. For example:
-
Forward Primer: 5'-TTGCGATGCTCTATGAGTGGCTA-3'
-
Reverse Primer: 5'-CTCGAATGCCTGGCGTGTTT-3'
-
-
PCR Amplification: Prepare a PCR reaction mixture containing the extracted DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Thermocycling Conditions: A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. An example of cycling conditions: 94°C for 45s, 55°C for 45s, and 72°C for 45s for 34 cycles.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (e.g., 482 bp for the primers above) indicates the presence of the aac(6')-Ib gene.
Note: Similar protocols can be adapted for the detection of other resistance genes like armA and rmtB by using specific primers for those genes.
Assessment of Efflux Pump Activity
The ethidium bromide (EtBr)-agar cartwheel method is a simple, instrument-free technique for the qualitative assessment of efflux pump activity.
Protocol:
-
Preparation of EtBr-Agar Plates: Prepare a series of agar plates (e.g., Tryptic Soy Agar) containing varying concentrations of EtBr (e.g., 0.0 to 2.5 mg/L).
-
Bacterial Inoculation: From an overnight culture, streak the bacterial isolates to be tested, along with positive and negative control strains (with known high and low efflux activity, respectively), onto the EtBr-agar plates in a "cartwheel" pattern.
-
Incubation: Incubate the plates at 37°C overnight.
-
Visualization: Examine the plates under UV light. Bacteria with high efflux pump activity will expel the EtBr and show minimal fluorescence, while bacteria with low or inhibited efflux will accumulate EtBr and fluoresce brightly.
-
Confirmation with Efflux Pump Inhibitors (EPIs): To confirm that the observed phenotype is due to efflux, the assay can be repeated on plates also containing an EPI (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP). A significant increase in fluorescence in the presence of the EPI suggests that efflux is a key mechanism of resistance.
Conclusion
The molecular landscape of amikacin resistance is complex and dynamic, driven by the interplay of enzymatic modification, target site alteration, and efflux mechanisms. A thorough understanding of these processes at a molecular level is crucial for the development of effective countermeasures. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to combating the growing threat of amikacin resistance and ensuring the continued clinical utility of this vital antibiotic. By employing these methodologies, the scientific community can better surveil the spread of resistance, identify novel resistance determinants, and design innovative therapeutic strategies to overcome them.
References
The Journey Within: A Technical Guide to Amikacin Uptake and Transport in Bacterial Cells
For Immediate Release
This whitepaper provides an in-depth exploration of the mechanisms governing the entry of amikacin, a potent aminoglycoside antibiotic, into bacterial cells. Tailored for researchers, scientists, and drug development professionals, this document details the multi-phasic transport process, presents key quantitative data, outlines experimental protocols for its study, and discusses resistance mechanisms related to impaired uptake.
Executive Summary
Amikacin's efficacy is critically dependent on its ability to traverse the bacterial cell envelope and accumulate in the cytoplasm to reach its ribosomal target. This process is a sophisticated, multi-step journey involving initial electrostatic interactions, membrane destabilization, and energy-dependent transport phases. Understanding these transport pathways is paramount for overcoming resistance and developing novel strategies to enhance aminoglycoside potency. This guide synthesizes current knowledge on amikacin uptake, focusing on the distinct stages of transport across both the outer and inner membranes of Gram-negative bacteria, the role of porin channels, and the experimental techniques used to elucidate these mechanisms.
The Multi-Stage Pathway of Amikacin Uptake
The transport of amikacin into Gram-negative bacteria is not a simple diffusion process but a sequence of distinct phases, each with unique characteristics. The journey begins at the outer membrane and culminates in a rapid, lethal accumulation within the cytoplasm.
Stage 1: Self-Promoted Uptake Across the Outer Membrane
The initial step is an energy-independent process known as "self-promoted uptake". As a polycationic molecule, amikacin engages in electrostatic interactions with anionic components of the Gram-negative outer membrane, primarily lipopolysaccharide (LPS). This binding displaces essential divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS structure by cross-bridging adjacent molecules. The removal of these cations disrupts the outer membrane's integrity, creating transient pores and enhancing its permeability. This allows a small number of amikacin molecules to breach this first barrier and enter the periplasmic space.
The Role of Porins in Outer Membrane Translocation
While self-promoted uptake is a key initiating event, evidence suggests that amikacin can also traverse the outer membrane via protein channels called porins. General diffusion porins like OmpF and OmpC, as well as the sugar-specific porin ChiP in Escherichia coli, have been shown to facilitate the passage of aminoglycosides. However, this view is not universally held, with some research suggesting that the large size of aminoglycosides makes passage through porin channels unlikely. The contribution of porins may be species-specific and dependent on the particular porin's structure and expression level.
Stage 2: Energy-Dependent Phase I (EDP-I)
Once in the periplasm, amikacin must cross the cytoplasmic (inner) membrane. This next step, termed Energy-Dependent Phase I (EDP-I), is a slow, rate-limiting process. It requires a functional electron transport system and is dependent on the cell's metabolic state. This explains why amikacin and other aminoglycosides are inherently inactive against anaerobic bacteria, which lack the necessary respiratory chain.
Stage 3: Energy-Dependent Phase II (EDP-II)
The few amikacin molecules that enter the cytoplasm during EDP-I bind to the 30S ribosomal subunit, inhibiting protein synthesis and causing misreading of mRNA. This leads to the production of aberrant, non-functional proteins. Some of these mistranslated proteins are inserted into the cytoplasmic membrane, further compromising its integrity. This damage triggers the final, lethal stage: Energy-Dependent Phase II (EDP-II). EDP-II is characterized by a rapid and massive influx of amikacin into the cell, leading to a complete shutdown of protein synthesis and ultimately, cell death.
Quantitative Analysis of Amikacin Transport
Quantifying the movement of amikacin across bacterial membranes is essential for understanding its pharmacodynamics. Recent studies have provided valuable data on transport rates through specific porin channels and established clinically relevant therapeutic concentrations.
Table 1: Amikacin Permeation Through E. coli Porins
The following table summarizes quantitative data from electrophysiology experiments measuring the passive transport of amikacin across different reconstituted E. coli porin channels.
| Porin Channel | Amikacin Permeation Rate (molecules/second)¹ | Reference |
| ChiP | ~2 | |
| OmpF | <1 | |
| OmpC | <1 | |
| LamB | ~1 | |
| ¹ Values are recalculated for a concentration gradient of 10 µM. |
These findings suggest that the chitoporin ChiP may be a more significant, albeit less abundant, channel for amikacin than the major general porins OmpF and OmpC in E. coli.
Table 2: Therapeutic Concentrations of Amikacin
Therapeutic drug monitoring (TDM) is crucial to ensure efficacy while minimizing toxicity. The target concentrations for amikacin in plasma are well-defined.
| Parameter | Target Concentration Range (mcg/mL) | Significance | Reference |
| Peak Level | 20 - 40 | Correlates with bactericidal efficacy | |
| Trough Level | < 5 - 10 | Correlates with risk of toxicity (nephrotoxicity, ototoxicity) | |
| Peak:MIC Ratio | ≥ 8 - 10 | Predictive of clinical and microbiological success |
Achieving a peak concentration that is at least 8 to 10 times the minimum inhibitory concentration (MIC) of the infecting pathogen is a key predictor of a successful therapeutic outcome.
Experimental Methodologies
Studying the transport of a non-fluorescent, relatively large molecule like amikacin requires specialized techniques. The following protocols are fundamental to research in this area.
Protocol 1: Measuring Ion Current through Single Porin Channels
This electrophysiology technique allows for the direct measurement of molecule translocation through a single protein channel, providing the quantitative data seen in Table 1.
Objective: To quantify the rate of amikacin transport through a specific porin.
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).
-
Porin Reconstitution: Purified porin trimers (e.g., OmpF, ChiP) are inserted into the lipid bilayer from the cis side. Successful single-channel insertion is confirmed by observing a stepwise increase in ion conductance.
-
Voltage Clamp: A constant voltage is applied across the membrane to drive ion flow, which is measured as an electrical current.
-
Gradient Creation: A concentration gradient of a salt (e.g., KCl) is established across the membrane. Amikacin is then added to one compartment.
-
Reversal Potential Measurement: The transport of the positively charged amikacin molecules through the porin generates an electrical potential. The voltage required to counteract this potential and reduce the net ionic current to zero is the "reversal potential."
-
Calculation: The measured reversal potential is used in the Goldman-Hodgkin-Katz flux equation to calculate the permeability and transport rate of amikacin through the single channel.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standardized technique for its determination.
Objective: To determine the MIC of amikacin against a specific bacterial isolate.
Methodology:
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of amikacin in a cation-adjusted Mueller-Hinton broth. Wells should cover a clinically relevant concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Standardize Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of amikacin at which there is no visible growth.
Protocol 3: Quantifying Amikacin in Plasma via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying drug concentrations in complex biological matrices like plasma, essential for therapeutic drug monitoring.
Objective: To measure peak or trough concentrations of amikacin in patient plasma.
Methodology:
-
Sample Preparation: Collect a patient blood sample at the appropriate time (e.g., 30 minutes before the next dose for trough, 60 minutes after infusion for peak). Centrifuge to separate plasma.
-
Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid or methanol) to the plasma sample to remove proteins. An internal standard (e.g., isepamicin) is added to account for variations in extraction and analysis.
-
Centrifugation & Supernatant Collection: Centrifuge the mixture and collect the clear supernatant containing amikacin.
-
Liquid Chromatography (LC): Inject the supernatant into an HPLC system. The sample travels through a specialized column (e.g., a C18 column) that separates amikacin from other components based on its physicochemical properties.
-
Mass Spectrometry (MS/MS): The eluent from the LC column is ionized (e.g., via electrospray ionization) and enters the mass spectrometer. The instrument is set to a multiple reaction monitoring (MRM) mode, where it specifically selects for the parent ion of amikacin, fragments it, and detects a specific daughter ion. This two-stage filtering provides high specificity and sensitivity.
-
Quantification: The detector response is compared to a standard curve generated from samples with known amikacin concentrations to determine the concentration in the patient sample.
Resistance Mechanisms Involving Amikacin Uptake
While enzymatic modification is the most common mechanism of amikacin resistance, alterations in the uptake pathway are also a significant clinical concern.
1. Outer Membrane Modifications: Changes to the LPS structure can reduce the negative charge of the outer membrane, weakening the initial electrostatic binding of amikacin and hampering the self-promoted uptake mechanism.
2. Porin Channel Alterations: Bacteria can develop resistance by down-regulating the expression of porin genes (e.g., ompF, ompC) or through mutations that alter the channel's size or charge, thereby restricting amikacin passage into the periplasm.
3. Impaired Energy-Dependent Transport: Mutations affecting components of the electron transport chain can disrupt the energy-dependent phases (EDP-I and EDP-II) of amikacin transport across the inner membrane, leading to reduced cytoplasmic accumulation. This is a key mechanism of resistance in some clinical isolates.
Conclusion and Future Perspectives
The transport of amikacin into bacterial cells is a complex and vulnerable process that presents multiple targets for antibiotic potentiation. A thorough understanding of the interplay between self-promoted uptake, porin-mediated diffusion, and the energy-dependent phases is crucial for rational drug design. Future research should focus on developing adjuvants that can permeabilize the outer membrane or exploit specific transport pathways to increase the intracellular concentration of amikacin. Such strategies hold the potential to restore the activity of this vital antibiotic against resistant pathogens and extend its clinical utility.
Methodological & Application
Application Notes and Protocols for Amikacin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amikacin is a semi-synthetic aminoglycoside antibiotic that is effective against a wide range of Gram-negative bacteria, including many multi-drug resistant strains. Determining the Minimum Inhibitory Concentration (MIC) of amikacin is crucial for clinical diagnostics, antimicrobial stewardship, and the development of new therapeutic agents. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This document provides detailed protocols for the three primary methods of amikacin MIC testing: broth microdilution, Kirby-Bauer disk diffusion, and agar dilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]
Data Presentation
Table 1: Amikacin MIC Breakpoints (µg/mL) for Enterobacterales and Pseudomonas aeruginosa
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| Enterobacterales | CLSI | ≤8 | 16 | ≥32 | |
| EUCAST | ≤8 | 16 | >16 | ||
| Pseudomonas aeruginosa | CLSI | ≤16 | 32 | ≥64 | |
| EUCAST | ≤8 | 16 | >16 |
Note: Breakpoints are subject to change and users should consult the latest CLSI M100 or EUCAST breakpoint tables for the most current information.
Table 2: Quality Control (QC) Ranges for Amikacin MIC Testing
| Quality Control Strain | Testing Method | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter (mm) | Reference |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.5 - 4 | N/A | |
| Disk Diffusion (30 µg disk) | N/A | 19 - 26 | ||
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | 1 - 4 | N/A | |
| Disk Diffusion (30 µg disk) | N/A | 18 - 26 | ||
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 1 - 4 | N/A | |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 64 - 256 | N/A |
Experimental Protocols
Broth Microdilution Method
This method determines the MIC by testing a range of amikacin concentrations in a liquid medium.
Materials:
-
Amikacin powder, analytical grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial isolate and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Prepare Amikacin Stock Solution: Prepare a stock solution of amikacin in a suitable solvent.
-
Prepare Amikacin Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the amikacin stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).
-
-
Prepare Inoculum:
-
From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculate the Plate: Add the standardized inoculum to each well (except the negative control well).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of amikacin at which there is no visible growth of the organism. This can be determined by visual inspection.
Kirby-Bauer Disk Diffusion Method
This method assesses bacterial susceptibility by measuring the zone of growth inhibition around an amikacin-impregnated disk.
Materials:
-
Amikacin susceptibility disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Test bacterial isolate and QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.
-
Apply Antibiotic Disks: Aseptically apply the amikacin disk to the surface of the inoculated agar plate. Ensure the disk is in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
Agar Dilution Method
Considered a gold standard for susceptibility testing, this method involves incorporating amikacin directly into the agar medium.
Materials:
-
Amikacin powder, analytical grade
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test bacterial isolate and QC strains
-
0.5 McFarland turbidity standard
-
Inoculum replicating device
Protocol:
-
Prepare Amikacin-Containing Agar Plates:
-
Prepare a series of amikacin stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each amikacin stock solution to 9 parts of molten MHA to create a series of plates with twofold dilutions of amikacin.
-
Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a growth control plate with no amikacin.
-
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculate Plates: Using an inoculum replicating device, spot the standardized bacterial suspension onto the surface of each amikacin-containing plate and the control plate.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of amikacin that completely inhibits the visible growth of the organism.
Mandatory Visualizations
Caption: Workflow for Amikacin MIC testing by broth microdilution.
Caption: Logic for interpreting Amikacin MIC and disk diffusion results.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for Amikacin Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amikacin is a semisynthetic aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria. Due to its narrow therapeutic window and potential for nephrotoxicity and ototoxicity, accurate quantification in various matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. Amikacin lacks a significant chromophore, making direct UV detection by HPLC challenging.[1][2] This application note details validated HPLC methods for amikacin quantification following pre-column derivatization, a necessary step to enable sensitive and reliable detection. The protocols described herein are applicable to the analysis of amikacin in pure form, pharmaceutical preparations, and biological samples.
Principle of the Method
The primary challenge in amikacin analysis by HPLC is its poor UV absorbance.[1] To overcome this, amikacin is derivatized with a reagent that introduces a chromophore or fluorophore into the molecule. This derivatized product can then be readily detected by UV-Visible or fluorescence detectors. Common derivatization reagents include ortho-phthalaldehyde (OPA), ninhydrin, and Hantzsch reagent.[2][3] The derivatized amikacin is then separated from other components by reversed-phase HPLC and quantified by comparing its peak area to that of a known standard.
Experimental Protocols
Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA) and Fluorescence Detection
This method is highly sensitive and suitable for the analysis of amikacin in biological samples.
Materials and Reagents:
-
Amikacin reference standard
-
o-Phthalaldehyde (OPA)
-
Mercaptoethanol
-
Ethanol
-
Borate buffer (pH 10.4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tripotassium EDTA
-
Acetonitrile (for protein precipitation, if analyzing biological samples)
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
Detailed Protocol:
-
Preparation of Derivatizing Solution:
-
Dissolve 20 mg of o-phthalaldehyde in a solution containing 2 mL of mercaptoethanol, 10 mL of ethanol, and 100 mL of borate buffer (pH 10.4).
-
This solution should be prepared fresh daily.
-
-
Sample Preparation (Serum):
-
To 50 µL of serum sample, add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 12,000 x g for 15 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization Reaction:
-
Mix an aliquot of the sample (or standard solution) with the OPA derivatizing solution.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Mobile Phase: A mixture of methanol and water (e.g., 69:21, v/v) containing tripotassium EDTA (2.2 g/L).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 360 nm and emission at 435 nm.
-
-
Quantification:
-
Construct a calibration curve by derivatizing and analyzing a series of amikacin standards of known concentrations.
-
Determine the concentration of amikacin in the sample by comparing its peak area to the calibration curve.
-
Method 2: Pre-column Derivatization with Hantzsch Reagent and UV-Visible Detection
This method is suitable for the quantification of amikacin in pharmaceutical formulations and biological samples.
Materials and Reagents:
-
Amikacin reference standard
-
Acetylacetone
-
Formaldehyde
-
Acetate buffer (pH 5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Water bath
Detailed Protocol:
-
Preparation of Hantzsch Reagent:
-
Freshly prepare the reagent by mixing 2.0 mL of acetylacetone, 1.0 mL of formaldehyde, 1.0 mL of 0.1 M acetate buffer (pH 5), and 6 mL of Milli-Q water in a 10 mL volumetric flask.
-
-
Sample Preparation (Pharmaceuticals):
-
Dilute the amikacin formulation with Milli-Q water to bring the concentration within the linear range of the assay.
-
-
Derivatization Reaction:
-
Mix 1.0 mL of the amikacin sample or standard with 1.0 mL of freshly prepared Hantzsch reagent in a screw-cap test tube.
-
Heat the mixture in a water bath at 60°C for 15 minutes.
-
After heating, cool the mixture in an ice box until analysis.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Mobile Phase: An isocratic mixture of 0.01 M acetate buffer (pH 5) and acetonitrile (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 340 nm.
-
-
Quantification:
-
Prepare a calibration curve using a series of derivatized amikacin standards.
-
Calculate the amikacin concentration in the sample based on the peak area.
-
Data Presentation
The performance of different HPLC methods for amikacin quantification is summarized in the tables below for easy comparison.
Table 1: HPLC Methods with UV-Visible Detection
| Parameter | Method with Hantzsch Reagent | Method with Ninhydrin Reagent | Method with 4-chloro-3,5-dinitrobenzotrifluoride |
| Derivatization Reagent | Hantzsch Reagent | Ninhydrin | 4-chloro-3,5-dinitrobenzotrifluoride |
| Derivatization Conditions | 60°C for 15 min | Heating for 2-5 min | 70°C for 20 min |
| Column | C18 (150 x 4.6 mm, 5 µm) | Eclipse DB-C18 (150 x 4.6 mm, 5 µm) | C18 |
| Mobile Phase | 0.01 M Acetate Buffer (pH 5):Acetonitrile (30:70) | Water:Acetonitrile (70:30) | Not specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection Wavelength | 340 nm | 400 nm | 238 nm |
| Linearity Range | 0.10–25.0 µg/mL | 0.0625-0.75 mg/mL | 0-500.0 µg/L |
| LOD | 0.024 µg/mL | Not specified | 0.2 µg/L |
| LOQ | 0.071 µg/mL | Not specified | Not specified |
| Accuracy/Recovery | Not specified | 98.08–100.72% | 87.5–99.6% |
| Precision (%RSD) | Not specified | < 5% | 2.1–4.5% |
Table 2: HPLC Methods with Fluorescence Detection
| Parameter | Method with OPA | Method with FMOC-Cl |
| Derivatization Reagent | o-Phthalaldehyde (OPA) | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
| Derivatization Conditions | Room temperature | Room temperature for 20 min |
| Column | C18 | Not specified |
| Mobile Phase | Methanol:Water (69:21) with tripotassium EDTA | Acetonitrile:Water (70:30) |
| Flow Rate | Not specified | 0.4 mL/min |
| Excitation Wavelength | 360 nm | 265 nm |
| Emission Wavelength | 435 nm | 315 nm |
| Linearity Range | 0.25–25 µg/mL | 0.5-10 µg/mL |
| LOD | Not specified | 50 ng/mL |
| LOQ | Not specified | Not specified |
| Accuracy/Recovery | Excellent | Not specified |
| Precision (%RSD) | Excellent | < 10% |
Visualizations
Caption: Workflow for Amikacin Quantification by HPLC.
Caption: Rationale for Amikacin Derivatization in HPLC.
References
Application Notes and Protocols for LC-MS/MS Analysis of Amikacin in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of amikacin in various biological fluids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Amikacin is a potent aminoglycoside antibiotic with a narrow therapeutic window, making therapeutic drug monitoring (TDM) essential to ensure efficacy while minimizing the risk of nephrotoxicity and ototoxicity.[1][2] LC-MS/MS offers high sensitivity and specificity for the quantification of amikacin, overcoming the limitations of conventional immunoassays.[2][3][4]
Overview of the Analytical Workflow
The general workflow for the LC-MS/MS analysis of amikacin in biological fluids involves several key steps, from sample preparation to data acquisition and analysis. Each step is critical for achieving accurate and reproducible results.
Caption: General experimental workflow for amikacin analysis by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative parameters reported in various validated LC-MS/MS methods for amikacin analysis in different biological fluids.
Table 1: Quantitative Parameters for Amikacin in Human Plasma/Serum
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 0.1 - 100 µg/mL | |
| 0.2 - 25 µg/mL | ||
| 0.25 - 80 mg/L | ||
| 0.5 - 100 mg/L | ||
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | |
| 0.2 µg/mL | ||
| 250 ng/mL | ||
| Intra-day Precision (%CV) | < 11% | |
| < 15% | ||
| 5.6% - 18.9% | ||
| Inter-day Precision (%CV) | < 11% | |
| < 15% | ||
| Accuracy/Recovery | 91.8% - 109.6% | |
| 104.7% - 108.5% |
Table 2: Quantitative Parameters for Amikacin in Human Urine and Cerebrospinal Fluid (CSF)
| Biological Fluid | Parameter | Reported Range/Value | Reference |
| Urine | Linearity Range | 10 - 5000 ng/mL | |
| CSF | Linearity Range | 0.06 - 4.00 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.06 µg/mL | ||
| Recovery | ~100% |
Experimental Protocols
This section provides detailed methodologies for the LC-MS/MS analysis of amikacin in plasma, serum, urine, and cerebrospinal fluid.
Protocol for Amikacin Analysis in Human Plasma and Serum
This protocol is a consolidation of several reported methods and can be adapted based on available instrumentation and specific laboratory requirements.
3.1.1. Materials and Reagents
-
Amikacin reference standard
-
Internal Standard (IS): Tobramycin, Apramycin, or Isepamicin are suitable choices.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Ammonium formate
-
Water (LC-MS grade)
-
Blank human plasma/serum
3.1.2. Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple and effective method for sample cleanup in plasma and serum.
Caption: Protein precipitation workflow for plasma/serum samples.
Protocol Steps:
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.3. Sample Preparation: Solid-Phase Extraction (SPE)
SPE can provide cleaner extracts compared to PPT, which may be necessary to achieve lower limits of quantification.
Protocol Steps:
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Mix 50 µL of serum with 50 µL of internal standard solution and 100 µL of 4% phosphoric acid.
-
Load the mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 100 mM ammonium formate in 2% formic acid, followed by 1 mL of 3:1 methanol:water (v/v).
-
Elute amikacin and the internal standard with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
Chromatographic Conditions:
-
Column: A C8 or C18 column is commonly used. For example, a Waters Acquity UPLC BEH C18 column (2.1 x 150 mm, 1.7 µm) or a ZORBAX Aq column (150 x 4.6 mm, 5 µm). A HILIC column (2.1 mm x 100 mm, 3.0 µm) has also been reported to be effective.
-
Mobile Phase A: 0.1% formic acid in water or 60 mM ammonium hydroxide in water (pH 11.2).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or ammonium hydroxide.
-
Flow Rate: 0.25 - 1 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute amikacin.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is most common. Negative ion mode has also been used.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amikacin (Positive Mode): m/z 586.0 → 264.0, m/z 586.3 → 425.3, m/z 586.3 → 163.0.
-
Amikacin (Negative Mode): m/z 584.1 → 405.0.
-
Tobramycin (IS): m/z 469.1 → 163.1.
-
Isepamicin (IS): m/z 570.3 → 411.3.
-
D5-Amikacin (IS): m/z 591.4 → 163.1.
-
-
Collision Energy and Other Parameters: These should be optimized for the specific instrument being used.
Protocol for Amikacin Analysis in Human Urine
Due to the lower protein content in urine compared to plasma, a simpler sample preparation method can often be employed.
3.2.1. Sample Preparation: Dilute and Shoot
This method is rapid and requires minimal sample manipulation.
Caption: "Dilute and Shoot" workflow for urine samples.
Protocol Steps:
-
Centrifuge the urine sample to pellet any particulate matter.
-
Take an aliquot of the supernatant and dilute it with the initial mobile phase containing the internal standard. A dilution factor of 10 to 100 is a reasonable starting point, but should be optimized based on expected amikacin concentrations.
-
Vortex the diluted sample.
-
Inject the sample into the LC-MS/MS system.
Note: The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase may be necessary to improve retention and peak shape on reversed-phase columns.
3.2.2. LC-MS/MS Conditions
The LC-MS/MS conditions described for plasma and serum analysis can be used as a starting point and optimized for urine samples.
Protocol for Amikacin Analysis in Human Cerebrospinal Fluid (CSF)
CSF has a very low protein concentration, allowing for minimal sample preparation.
3.3.1. Sample Preparation
Due to the low protein content, a direct injection or a simple protein precipitation step is typically sufficient.
Protocol Steps (with PPT):
-
To 100 µL of CSF, add the internal standard.
-
Add 200-300 µL of cold acetonitrile or methanol to precipitate the small amount of protein present.
-
Vortex and centrifuge as described for plasma/serum.
-
Inject the supernatant into the LC-MS/MS system.
3.3.2. LC-MS/MS Conditions
The LC-MS/MS conditions will be similar to those for plasma/serum, but may require adjustments to achieve the necessary sensitivity for the typically lower concentrations of amikacin found in CSF. A highly sensitive instrument is recommended.
Method Validation
All developed LC-MS/MS methods for the quantification of amikacin in biological fluids must be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components or other co-administered drugs.
-
Linearity and Range: Demonstrating a linear relationship between the instrument response and the concentration of amikacin over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the reproducibility of the measurements.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Evaluating the suppression or enhancement of the analyte signal due to components in the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Assessing the stability of amikacin in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the development and implementation of robust and reliable LC-MS/MS methods for the quantitative analysis of amikacin in various biological fluids. The high sensitivity and specificity of LC-MS/MS make it an invaluable tool for therapeutic drug monitoring and pharmacokinetic studies of amikacin, ultimately contributing to improved patient safety and treatment outcomes.
References
- 1. Determination of amikacin in cerebrospinal fluid by high-performance liquid chromatography with pulsed electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of amikacin and kanamycin in serum using a simple and validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Amikacin Solutions in Cell Culture
Introduction
Amikacin, a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, is a potent inhibitor of bacterial protein synthesis.[1][2] It is widely used in cell culture applications to prevent or eliminate bacterial contamination, particularly from gram-negative bacteria such as Pseudomonas aeruginosa.[1][3] Amikacin acts by irreversibly binding to the 30S ribosomal subunit of bacteria, which interferes with mRNA binding and leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[1] Its unique structure makes it resistant to many enzymes that inactivate other aminoglycosides, rendering it effective against a broad spectrum of resistant bacterial strains. These application notes provide detailed protocols for the preparation of amikacin solutions for use in research and drug development settings.
Data Presentation: Properties of Amikacin Sulfate
For accurate and reproducible experimental results, understanding the physicochemical properties of amikacin is crucial. The following table summarizes key quantitative data for amikacin sulfate, the salt form commonly used for preparing aqueous solutions.
| Property | Value | References |
| Form | Amikacin Sulfate | |
| Molecular Formula | C₂₂H₄₃N₅O₁₃ · 2H₂SO₄ | |
| Molecular Weight | 781.76 g/mol | |
| Appearance | White to yellowish-white crystalline powder | |
| Solubility in Water | Highly soluble (up to 100 mg/mL) | |
| Solubility in DMSO | Insoluble or very slightly soluble | |
| Solubility in Ethanol | Insoluble | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Solutions) | -80°C for up to 1 year |
Experimental Protocols
Strict aseptic technique is paramount when preparing any solution for cell culture to prevent microbial contamination.
Protocol 1: Preparation of a 50 mg/mL Amikacin Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be stored and diluted to a final working concentration as needed.
Materials:
-
Amikacin Sulfate powder (e.g., Sigma-Aldrich, Thermo Fisher Scientific)
-
Sterile, cell-culture grade water (Water for Injection, WFI) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10 mL or larger)
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 50 mg/mL stock solution, weigh out 500 mg of amikacin sulfate powder.
-
Dissolution: Aseptically add the weighed amikacin sulfate powder to a sterile 50 mL conical tube. Add 10 mL of sterile, cell-culture grade water or PBS.
-
Mixing: Vortex the solution until the amikacin sulfate is completely dissolved. The solution should be clear and colorless to light straw-colored. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterilization: Draw the entire amikacin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Filtering: Dispense the solution through the filter into a new sterile conical tube. This step removes any potential bacterial contamination.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This practice minimizes the risk of contamination from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the name of the compound, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Amikacin Working Solution and Cell Treatment
This protocol details the dilution of the stock solution to a final working concentration for treating cells in culture. The optimal working concentration can vary depending on the cell type and the specific experimental goals, but a common range is 10-100 µg/mL.
Materials:
-
Amikacin stock solution (50 mg/mL from Protocol 1)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile micropipette and tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 50 mg/mL amikacin stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final amikacin concentration of 50 µg/mL:
-
Use the formula: C₁V₁ = C₂V₂
-
(50,000 µg/mL) * V₁ = (50 µg/mL) * (10,000 µL)
-
V₁ = (50 * 10,000) / 50,000 = 10 µL
-
-
Prepare Working Solution: Aseptically add 10 µL of the 50 mg/mL amikacin stock solution to 10 mL of pre-warmed complete cell culture medium. Mix gently by pipetting or inverting the tube.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the amikacin-containing medium.
-
Incubation: Return the cells to the incubator and continue the experiment as planned. Monitor the cells for any signs of cytotoxicity, although amikacin is generally well-tolerated by mammalian cells at typical antibacterial concentrations.
Mandatory Visualizations
Mechanism of Action
Amikacin exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This diagram illustrates the key steps in this process.
Caption: Mechanism of amikacin-induced bacterial cell death.
Experimental Workflow
This diagram outlines the logical flow of preparing and using amikacin solutions in a typical cell culture experiment.
Caption: Workflow for amikacin solution preparation and use.
References
Application Notes and Protocols for Amikacin Susceptibility Testing by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amikacin is an aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria, including several multidrug-resistant strains. Determining the susceptibility of bacterial isolates to amikacin is crucial for guiding appropriate antimicrobial therapy and for the development of new antibacterial agents. The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2] This document provides a detailed protocol for performing amikacin susceptibility testing using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of amikacin in a liquid growth medium. Following incubation, the lowest concentration of amikacin that completely inhibits visible bacterial growth is recorded as the MIC. This quantitative measure of susceptibility is essential for clinical decision-making and resistance surveillance.
Data Presentation
Table 1: Key Experimental Parameters for Amikacin Broth Microdilution Susceptibility Testing
| Parameter | Recommendation | Source |
| Antimicrobial Agent | Amikacin Sulfate Powder | |
| Solvent for Stock Solution | Sterile Deionized Water | |
| Stock Solution Concentration | Typically 10,000 mg/L or 1,000 mg/L | |
| Storage of Stock Solution | ≤ -60°C for up to 6 months | |
| Broth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | |
| Amikacin Concentration Range | e.g., 0.25 to 64 µg/mL (or higher for resistant isolates) | |
| Bacterial Inoculum Density | Final concentration of approximately 5 x 10⁵ CFU/mL in each well | |
| Incubation Temperature | 35°C ± 2°C in ambient air | |
| Incubation Time | 16-20 hours for non-fastidious bacteria | |
| Quality Control (QC) Strains | Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™ | |
| Expected Amikacin MIC for QC Strains | Refer to current CLSI or EUCAST guidelines for acceptable ranges |
Experimental Protocol
Materials
-
Amikacin sulfate reference powder
-
Sterile deionized water
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture (18-24 hours old) on a non-selective agar medium
-
Sterile saline (0.85% NaCl) or sterile broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer (optional, for inoculum standardization)
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Procedure
1. Preparation of Amikacin Stock Solution a. Accurately weigh the amikacin sulfate powder, considering its potency. Use the following formula to calculate the required weight: Weight (mg) = [Volume (mL) x Desired Concentration (mg/L)] / Potency (µg/mg) b. Dissolve the weighed powder in sterile deionized water to achieve a high-concentration stock solution (e.g., 10,000 mg/L). c. Sterilize the stock solution by filtration through a 0.22-µm filter. d. Prepare intermediate stock solutions as needed by diluting the high-concentration stock in sterile deionized water. e. Store the stock solutions in small aliquots at ≤ -60°C.
2. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of similar morphology. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A photometric device can be used to ensure accuracy (absorbance at 625 nm of 0.08 to 0.13). d. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension.
3. Preparation of the 96-Well Microtiter Plate a. Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. b. In the first column of wells, add 100 µL of the appropriate amikacin working solution (at twice the highest desired final concentration). c. Using a multichannel pipette, perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of diluted amikacin. d. This will result in 100 µL of varying amikacin concentrations in each well. e. Designate wells for a growth control (CAMHB with inoculum, no amikacin) and a sterility control (CAMHB only).
4. Inoculation of the Microtiter Plate a. Add 100 µL of the diluted bacterial inoculum (prepared in step 2d) to each well, except for the sterility control wells. b. The final volume in each well will be 200 µL.
5. Incubation a. Cover the microtiter plate with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
6. Reading and Interpretation of Results a. After incubation, examine the plate from the bottom using a lightbox or a plate reader. b. The MIC is the lowest concentration of amikacin at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well). c. The growth control well should show distinct turbidity, and the sterility control well should remain clear. d. Compare the obtained MIC value to the clinical breakpoints established by CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.
Mandatory Visualizations
Experimental Workflow Diagram```dot
Caption: Logical process for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eucast broth microdilution: Topics by Science.gov [science.gov]
- 5. EUCAST: MIC Determination [eucast.org]
Amikacin Derivatization: Enhancing Detection in Analytical Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amikacin, a potent aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. Due to its narrow therapeutic index, monitoring its concentration in biological matrices is crucial to ensure efficacy while minimizing the risk of nephrotoxicity and ototoxicity.[1] A significant analytical challenge in amikacin quantification is its lack of a strong UV-absorbing chromophore or native fluorescence, hindering its direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors.[2][3]
To overcome this limitation, derivatization of the amikacin molecule is a widely employed strategy. This process involves a chemical reaction to attach a chromophoric or fluorophoric tag to the primary and secondary amine groups of amikacin. This chemical modification imparts desirable properties to the molecule, enabling highly sensitive and selective detection. This application note provides an overview of common derivatization strategies for amikacin, detailed experimental protocols, and comparative data to guide researchers in selecting and implementing the most suitable method for their analytical needs.
Comparative Data of Amikacin Derivatization Methods
The selection of a derivatization reagent is critical and depends on the desired sensitivity, the available instrumentation, and the nature of the sample matrix. The following table summarizes quantitative data from various studies employing different derivatization agents for amikacin analysis, primarily using HPLC.
| Derivatizing Reagent | Detection Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Sample Matrix |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | 0.5 - 10 µg/mL | 50 ng/mL | Not Reported | >90% | Human Serum |
| Hantzsch Reagent | HPLC-DAD | 0.10 - 25.0 µg/mL | 0.024 µg/mL | 0.071 µg/mL | Not Reported | Pharmaceuticals, Biological Samples |
| Ninhydrin | Spectrophotometry / HPLC-DAD | 10 - 50 µg/mL (Spectro.) / 0.0625 - 0.750 mg/mL (HPLC) | 0.98 µg/mL (Spectro.) | 2.97 µg/mL (Spectro.) | 98.08 - 100.72% | Pharmaceuticals |
| 1-naphthoyl chloride | HPLC-UV | 17 - 170 nmol/mL | 5 nmol/mL | Not Reported | Not Reported | Pharmaceuticals |
| o-phthalaldehyde (OPA) | Fluorescence | 1.0 - 15 µg/mL | Not Reported | Not Reported | Not Reported | Serum |
Experimental Protocols
Herein, we provide detailed protocols for the pre-column derivatization of amikacin using some of the most effective and commonly cited reagents.
Protocol 1: Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for Fluorescence Detection
This method is highly sensitive due to the fluorescent nature of the FMOC group.
Materials:
-
Amikacin standard solution
-
Human serum (or other biological matrix)
-
Acetonitrile (ACN)
-
Borate buffer (0.2 M, pH 7.3)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (2.5 mM in ACN)
-
Glycine solution (0.1 M in Milli-Q water)
-
Centrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: In a 2 mL centrifuge tube, mix 50 µL of the sample (amikacin standard or serum) with 150 µL of acetonitrile for protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Transfer 50 µL of the supernatant to a clean tube.
-
pH Adjustment: Add 50 µL of 0.2 M borate buffer (pH 7.3) to the supernatant to achieve the optimal pH for the derivatization reaction.
-
Derivatization: Add 50 µL of the 2.5 mM FMOC-Cl solution to the mixture.
-
Vortex immediately for 60 seconds.
-
Allow the reaction to proceed at ambient temperature for 20 minutes.
-
Stabilization: Add glycine solution to quench the excess FMOC-Cl and stabilize the fluorescent derivative.
-
The derivatized sample is now ready for injection into the HPLC system. Store at 5°C if not analyzed immediately.
HPLC Conditions:
-
Column: C18 UHPLC column
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 0.4 mL/min
-
Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.
-
Column Temperature: 30°C
Protocol 2: Derivatization with Hantzsch Reagent for UV-Vis Detection
The Hantzsch reaction provides a stable, colored derivative suitable for UV-Vis detection.
Materials:
-
Amikacin standard solution
-
Hantzsch reagent (freshly prepared by mixing 2.0 mL acetylacetone, 1.0 mL formaldehyde, 1.0 mL of 0.1 M acetate buffer pH 5, and 6 mL Milli-Q water in a 10 mL volumetric flask)
-
Screw-cap test tubes (5 mL)
-
Water bath
-
Ice box
Procedure:
-
In a 5 mL screw-cap test tube, mix 1.0 mL of the amikacin solution with 1.0 mL of freshly prepared Hantzsch reagent.
-
Heat the mixture in a water bath at 60°C for 15 minutes.
-
After the reaction, cool the mixture in an ice box until ready for analysis.
-
The derivatized sample is ready for HPLC-DAD analysis.
HPLC Conditions:
-
Column: C18 column (e.g., Kromasil 100, 15 cm x 0.46 mm, 5 µm)
-
Mobile Phase: 0.01 M Acetate buffer (pH 5):Acetonitrile (30:70, v/v)
-
Flow Rate: 1 mL/min
-
Detection: Diode Array Detector (DAD)
Protocol 3: Derivatization with Ninhydrin for UV-Vis Detection
Ninhydrin is a classic reagent for detecting primary and secondary amines, forming a deep purple product known as Ruhemann's purple.
Materials:
-
Amikacin standard solution
-
Ninhydrin solution (aqueous)
-
Volumetric flasks
-
Heating source (e.g., water bath)
Procedure:
-
Mix 200 µL of the amikacin stock solution with 2.0 mL of the ninhydrin solution.
-
Heat the reaction mixture until the characteristic Ruhemann's purple color develops (typically 2-5 minutes).
-
Transfer the cooled solution to a 10.0 mL volumetric flask and dilute to volume with distilled water.
-
The derivatized sample is ready for HPLC analysis. The derivative is stable for one month when refrigerated.
HPLC Conditions:
-
Column: Eclipse DB-C18 (5.0 µm, 4.6 x 150 mm)
-
Mobile Phase: Water:Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: DAD at 400 nm
-
Column Temperature: 25°C
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for amikacin derivatization and subsequent analysis.
Caption: Workflow for Amikacin Derivatization with FMOC-Cl.
Caption: Workflow for Amikacin Derivatization with Hantzsch Reagent.
Conclusion
Derivatization is an indispensable technique for the sensitive and reliable quantification of amikacin in various matrices. The choice of derivatizing agent and method should be tailored to the specific requirements of the assay, considering factors such as required sensitivity, sample complexity, and available instrumentation. The protocols and comparative data presented in this application note serve as a valuable resource for researchers and drug development professionals, facilitating the development and implementation of robust analytical methods for amikacin.
References
Application Notes and Protocols: Checkerboard Assay for Amikacin Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health, necessitating innovative therapeutic strategies. Combination therapy, utilizing two or more antibiotics, presents a promising approach to overcome resistance, enhance bactericidal activity, and reduce the likelihood of developing further resistance. Amikacin, a potent aminoglycoside antibiotic, is often used in combination with other antimicrobial agents to broaden its spectrum of activity and achieve synergistic effects, particularly against challenging Gram-negative pathogens.
This document provides a detailed protocol for the checkerboard assay, a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic interactions between amikacin and a second antimicrobial agent. The data generated from this assay is crucial for preclinical drug development and for guiding the selection of effective combination therapies.
Data Presentation: Amikacin Synergistic Interactions
The following table summarizes representative quantitative data from checkerboard assays investigating the synergistic effects of amikacin in combination with other antibiotics against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
| Bacterial Strain | Amikacin MIC (µg/mL) | Co-antibiotic | Co-antibiotic MIC (µg/mL) | Amikacin MIC in Combination (µg/mL) | Co-antibiotic MIC in Combination (µg/mL) | FICI | Interaction |
| Pseudomonas aeruginosa | 16 | Ceftazidime | 8 | 4 | 1 | 0.375 | Synergy |
| Pseudomonas aeruginosa | 256 | Imipenem | 256 | 64 | 32 | 0.375 | Synergy |
| Klebsiella pneumoniae | 8 | Meropenem | 4 | 2 | 0.5 | 0.375 | Synergy |
| Acinetobacter baumannii | 32 | Colistin | 2 | 8 | 0.5 | 0.5 | Additive |
| Escherichia coli | 4 | Piperacillin | 16 | 2 | 8 | 1.0 | Indifference |
Note: The values presented are for illustrative purposes and may vary depending on the specific bacterial isolates and experimental conditions.
Experimental Protocol: Checkerboard Broth Microdilution Assay
This protocol details the steps for performing a checkerboard assay to determine the synergistic effects of amikacin with a second antibiotic.
Materials and Reagents
-
Amikacin (potency-adjusted powder)
-
Second antibiotic of interest (potency-adjusted powder)
-
Appropriate solvents for each antibiotic (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure
1. Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of amikacin and the second antibiotic in their respective solvents at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Ensure complete dissolution and sterilize by filtration if necessary.
2. Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents:
-
Prior to the checkerboard assay, determine the MIC of each antibiotic alone against the test organism using the broth microdilution method according to CLSI guidelines. This will inform the concentration range to be used in the checkerboard setup.
3. Preparation of Antibiotic Dilutions in a 96-Well Plate:
-
Drug A (Amikacin): In a sterile 96-well plate, prepare two-fold serial dilutions of amikacin horizontally (e.g., across columns 1 to 10) in CAMHB. The final volume in each well should be 50 µL.
-
Drug B (Second Antibiotic): Prepare two-fold serial dilutions of the second antibiotic vertically (e.g., down rows A to G) in CAMHB. The final volume in each well should be 50 µL.
-
The resulting plate will have a grid of wells containing various combinations of the two antibiotics.
-
Controls:
-
Drug A MIC: Row H should contain only the serial dilutions of amikacin (50 µL of drug and 50 µL of broth).
-
Drug B MIC: Column 11 should contain only the serial dilutions of the second antibiotic (50 µL of drug and 50 µL of broth).
-
Growth Control: Well H12 should contain 100 µL of CAMHB without any antibiotic.
-
Sterility Control: One well should contain 100 µL of uninoculated CAMHB.
-
4. Inoculation:
-
Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Add 100 µL of the prepared inoculum to all wells containing antibiotic dilutions and the growth control well. The final volume in each test well will be 200 µL.
5. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-24 hours in ambient air.[1]
6. Reading the Results:
-
After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Determine the MIC of amikacin alone (from row H) and the second antibiotic alone (from column 11).
-
For the combination wells, identify the wells that show no growth. The concentrations of amikacin and the second antibiotic in these wells are the MICs in combination.
7. Data Analysis: Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated to determine the nature of the interaction between the two antibiotics.[1]
-
The formula for calculating the FICI is as follows: FICI = FIC of Amikacin + FIC of Co-antibiotic Where:
-
FIC of Amikacin = (MIC of Amikacin in combination) / (MIC of Amikacin alone)
-
FIC of Co-antibiotic = (MIC of Co-antibiotic in combination) / (MIC of Co-antibiotic alone)
-
-
The FICI value is calculated for each well that shows no bacterial growth. The lowest FICI value is reported as the FICI for that combination.
8. Interpretation of Results:
The interaction is interpreted based on the calculated FICI value:
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the checkerboard assay protocol.
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
References
Application Note: Quantification of Amikacin in Tissue Homogenates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amikacin is a broad-spectrum aminoglycoside antibiotic used as a last-resort treatment for severe Gram-negative bacterial infections.[1][2][3] Due to its potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies are crucial for ensuring efficacy while minimizing adverse effects.[1][2] Quantifying amikacin concentrations directly in tissues is essential for understanding its distribution, accumulation, and potential for localized toxicity, particularly in the kidneys.
This document provides a detailed protocol for the extraction and quantification of amikacin in tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, avoiding the need for complex pre-column derivatization often required by other techniques.
Experimental Workflow
The overall workflow for the quantification of amikacin in tissue homogenates is depicted below. It involves tissue homogenization, protein precipitation for amikacin extraction, chromatographic separation, and detection by mass spectrometry.
Caption: Overall experimental workflow for amikacin quantification.
Materials and Reagents
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Amikacin sulfate (Reference Standard)
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Tobramycin or Kanamycin (Internal Standard)
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Trichloroacetic acid (TCA)
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Ammonium hydroxide
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Formic acid
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Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Phosphate Buffered Saline (PBS)
-
Control tissue (e.g., rat kidney, lung)
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QC)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of amikacin and the internal standard (IS), such as tobramycin, in LC-MS grade water.
-
Working Solutions: Serially dilute the primary stock solutions with water to create working solutions for spiking calibration standards and QCs.
-
Tissue Homogenate Preparation: Homogenize control tissue in a known volume of cold PBS or water (e.g., 1:4 w/v) using a mechanical homogenizer. Centrifuge to pellet debris and use the supernatant as the blank matrix.
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of amikacin working solutions into the blank tissue homogenate. A typical concentration range is 0.1 to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank tissue homogenate at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 80 µg/mL).
Protocol 2: Tissue Sample Extraction
This protocol is based on the widely used protein precipitation method, which is effective for extracting polar compounds like amikacin from complex biological matrices.
Caption: Step-by-step tissue sample extraction workflow.
-
Aliquot 100 µL of tissue homogenate (unknown sample, calibration standard, or QC) into a microcentrifuge tube.
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Add a fixed amount of internal standard (e.g., 10 µL of 10 µg/mL tobramycin) to all tubes except for blank samples.
-
Add 200 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to precipitate proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 11,000 RCF) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of ambient air or nitrogen.
-
Reconstitute the dried residue in 100 µL of LC-MS grade water or the initial mobile phase. Vortex to ensure complete dissolution. The sample is now ready for analysis.
Protocol 3: LC-MS/MS Analysis
Due to amikacin's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred. However, reversed-phase chromatography can be successful with high aqueous mobile phases and pH adjustments. The following are example starting conditions.
| Parameter | Condition 1: HILIC | Condition 2: High pH RP |
| LC Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) | C18 Column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid + 5 mM Ammonium Formate in Water | 60 mM Ammonium Hydroxide in Water (pH ≈ 11.2) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Gradient | 95% B -> 50% B over 5 min | 5% B -> 95% B over 3 min |
| Column Temperature | 40 °C | 30 °C |
| Injection Volume | 5 µL | 10 µL |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | Amikacin: 585.9 > 162.9, 585.9 > 425.2 | Amikacin: 585.9 > 162.9, 585.9 > 425.2 |
| Tobramycin (IS): 468.3 > 163.1, 468.3 > 324.2 | Kanamycin (IS): 484.67 > 162.83 |
Data Presentation: Method Performance
The following tables summarize typical validation parameters for amikacin quantification methods based on published literature. These values should be established and verified by each laboratory.
Table 1: Linearity and Sensitivity
| Matrix | Linearity Range (µg/mL) | R² Value | LLOQ (µg/mL) | Reference(s) |
| Cell Lysate | 0.016 - 8 | > 0.98 | 0.016 | |
| Serum/Plasma | 0.25 - 80 | > 0.98 | 0.25 | |
| Serum/Plasma | 1.0 - 150.0 | > 0.999 | 1.0 | |
| Serum/Plasma | 0.2 - 25 | > 0.99 | 0.2 | |
| Pharmaceutical | 10 - 50 | 0.99 | 10 |
Table 2: Accuracy and Precision
| Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference(s) |
| Cell Lysate | Low, Med, High | < 15% | < 15% | Within ±15% | |
| Serum/Plasma | Low, Med, High | < 15% | < 15% | Within ±15% | |
| Serum/Plasma | LLOQ | < 20% | < 20% | Within ±20% |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of amikacin in tissue homogenates. The protocol, involving a straightforward protein precipitation extraction, is suitable for supporting preclinical pharmacokinetic studies, toxicological assessments, and drug distribution research. The performance characteristics demonstrate that the method is reliable and meets the typical requirements for bioanalytical method validation.
References
- 1. A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust LC-MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming amikacin resistance in laboratory bacterial strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering amikacin resistance in laboratory bacterial strains.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: Higher than expected Minimum Inhibitory Concentrations (MICs) for amikacin against supposedly susceptible strains.
Possible Causes and Solutions:
-
Inaccurate Inoculum Density: The initial concentration of bacteria can significantly impact MIC results. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, which is then further diluted to achieve the desired final concentration in the wells (e.g., 5 x 10^5 CFU/mL).[1][2]
-
Contamination: Contamination of your bacterial culture with a resistant strain can lead to misleadingly high MIC values. Always verify the purity of your culture before starting an MIC assay.
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Media Composition: The type of media used (e.g., Mueller-Hinton Broth) and its cation concentration can affect amikacin's activity. Use the recommended media consistently across experiments.
-
Amikacin Stock Solution Degradation: Improper storage of your amikacin stock solution can lead to reduced potency. Store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles.
Issue: Inconsistent or variable MIC results across replicates.
Possible Causes and Solutions:
-
Incomplete Solubilization or Homogenization: Ensure the antimicrobial agent is fully dissolved and the solution is homogeneous before dispensing it into the microplate wells.[3]
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the final antibiotic and bacterial concentrations in the wells. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the components in those wells, leading to inaccurate results. To mitigate this, fill the outer wells with sterile saline or media without inoculum.[4]
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Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that can lead to inconsistent growth inhibition at certain concentrations.[5] Consider performing population analysis profiling to investigate this possibility.
Issue: My bacterial strain is confirmed to be amikacin-resistant. How can I overcome this in my experiments?
Solutions:
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Combination Therapy: The use of amikacin in combination with other antibiotics can restore its efficacy. This approach is a key strategy to combat resistance.
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Beta-lactams (e.g., Imipenem): These antibiotics can disrupt the bacterial cell wall, potentially increasing the uptake of amikacin.
-
Polymyxins: These agents increase the permeability of the outer membrane of Gram-negative bacteria, facilitating amikacin entry.
-
Trimethoprim-Sulfamethoxazole: This combination has shown synergistic effects with amikacin against some Gram-negative bacilli.
-
-
Inhibitors of Resistance Mechanisms: For resistance mediated by aminoglycoside-modifying enzymes (AMEs), consider using inhibitors of these enzymes if available. Research in this area is ongoing.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of amikacin resistance?
A1: The three main mechanisms of amikacin resistance are:
-
Enzymatic Modification: Bacteria produce aminoglycoside-modifying enzymes (AMEs) that inactivate amikacin. The most common enzyme is aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib).
-
Target Site Modification: Mutations in the 16S rRNA, a component of the 30S ribosomal subunit where amikacin binds, can prevent the antibiotic from binding to its target.
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Reduced Permeability and Efflux: Changes in the bacterial cell membrane can reduce the uptake of amikacin, or bacteria can acquire efflux pumps that actively transport the antibiotic out of the cell.
Q2: Which bacterial strains are commonly associated with amikacin resistance in a laboratory setting?
A2: Several laboratory strains can exhibit or acquire amikacin resistance, including:
-
Escherichia coli
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Pseudomonas aeruginosa
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Klebsiella pneumoniae
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Acinetobacter baumannii
Q3: How do I determine if my bacterial strain has the aac(6')-ib gene?
A3: You can use Polymerase Chain Reaction (PCR) to detect the presence of the aac(6')-ib gene. You will need specific primers that target this gene. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What is a checkerboard assay and when should I use it?
A4: A checkerboard assay is an in vitro method used to assess the interaction between two antimicrobial agents. It helps determine if the combination is synergistic (the combined effect is greater than the sum of their individual effects), additive (the combined effect is equal to the sum of their individual effects), or antagonistic (the combined effect is less than the sum of their individual effects). You should use this assay when you want to investigate the potential of combination therapy to overcome amikacin resistance. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Amikacin MICs for Susceptible and Resistant Gram-Negative Bacteria
| Bacterial Species | Condition | Amikacin MIC50 (µg/mL) | Amikacin MIC90 (µg/mL) | Percent Susceptible |
| Escherichia coli | All Isolates | 2 | >256 | 94.7% |
| ESBL-producing | - | - | 93.0% | |
| Multidrug-resistant | 2 | >256 | 81.8% | |
| Klebsiella pneumoniae | All Isolates | 2 | >256 | 83.7% |
| ESBL-producing | - | - | 71.1% | |
| Carbapenem-resistant | - | - | 69.7% | |
| Pseudomonas aeruginosa | All Isolates | 8 | >256 | 91.1% |
| Carbapenem-resistant | - | - | 80.9% | |
| Multidrug-resistant | 8 | >256 | 54.5% | |
| Acinetobacter baumannii | All Isolates | - | - | 30.5% |
| Multidrug-resistant | - | - | 17.3% |
Data compiled from a study on clinical isolates from China.
Table 2: Synergistic Effect of Amikacin Combinations against Resistant Strains
| Bacterial Species | Combination | MIC of Amikacin Alone (µg/mL) | MIC of Amikacin in Combination (µg/mL) | Fold Reduction in MIC |
| Pseudomonas aeruginosa | Amikacin + Imipenem | 512 | 4 | 128 |
| Acinetobacter baumannii | Amikacin + Polymyxin B | >128 | 1 - 32 | Variable |
| Klebsiella pneumoniae | Amikacin + Trimethoprim-Sulfamethoxazole | 32 (median) | 4 (median) | 8 |
Data compiled from multiple studies.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Amikacin stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
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Sterile saline (0.85%)
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Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Prepare Amikacin Dilutions: a. Prepare a 2-fold serial dilution of amikacin in CAMHB in a separate 96-well plate or in tubes. The concentration range should bracket the expected MIC. b. Transfer 50 µL of each amikacin dilution to the corresponding wells of the test microtiter plate.
-
Prepare Bacterial Inoculum: a. From a fresh culture, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate the Plate: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the amikacin dilutions. b. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. The MIC is the lowest concentration of amikacin that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader.
Protocol 2: Checkerboard Assay for Synergy Testing
Materials:
-
96-well microtiter plates
-
CAMHB
-
Stock solutions of Amikacin and the second antibiotic
-
Bacterial culture and inoculum prepared as in Protocol 1
Procedure:
-
Plate Setup: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. In the first row, add 50 µL of a 4x concentrated solution of the second antibiotic to column 1 and perform a 2-fold serial dilution across the row. c. In the first column, add 50 µL of a 4x concentrated solution of amikacin to row A and perform a 2-fold serial dilution down the column.
-
Drug Combination: a. This setup creates a gradient of concentrations for both antibiotics, with each well having a unique combination.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (at 1 x 10^6 CFU/mL to achieve a final concentration of 5 x 10^5 CFU/mL) to each well.
-
Incubation and Reading: a. Incubate and read the results as described in the MIC protocol.
-
Data Analysis: a. For each drug, the Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. b. The FIC Index (FICI) is the sum of the FICs for both drugs.
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Protocol 3: PCR for Detection of the aac(6')-ib Gene
Materials:
-
Bacterial DNA extract
-
PCR primers for aac(6')-ib:
-
Forward primer: 5'-TTGCGATGCTCTATGAGTGGCTA-3'
-
Reverse primer: 5'-CTCGAATGCCTGGCGTGTTT-3'
-
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare PCR Reaction: a. In a PCR tube, combine the bacterial DNA, forward and reverse primers, PCR master mix, and nuclease-free water to the final reaction volume. Include a positive control (DNA from a known aac(6')-ib positive strain) and a negative control (no DNA).
-
PCR Amplification: a. Place the PCR tubes in a thermocycler and run the following program:
- Initial denaturation: 94°C for 5 minutes
- 30-35 cycles of:
- Denaturation: 94°C for 45 seconds
- Annealing: 55°C for 45 seconds
- Extension: 72°C for 45 seconds
- Final extension: 72°C for 7 minutes
-
Visualize PCR Product: a. Run the PCR products on an agarose gel. The expected amplicon size for the aac(6')-ib gene with these primers is approximately 482 bp.
Visualizations
Caption: Mechanisms of amikacin resistance in bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Frontiers | Heteroresistance to Amikacin in Carbapenem-Resistant Klebsiella pneumoniae Strains [frontiersin.org]
Amikacin Dosing Optimization for In Vitro Infection Models: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amikacin in in vitro infection models. Our goal is to help you navigate common challenges and optimize your experimental design for reliable and reproducible results.
Quantitative Data Summary
The following table summarizes key pharmacodynamic parameters and minimum inhibitory concentration (MIC) data for amikacin against various pathogens, as cited in the literature. This information is crucial for designing effective in vitro studies.
| Parameter | Organism(s) | Value | Reference(s) |
| Pharmacodynamic Targets | |||
| ƒAUC/MIC for static effect | E. coli, K. pneumoniae, P. aeruginosa | 51.0 ± 26.7 | [1] |
| ƒAUC/MIC for -1 log drop | E. coli, K. pneumoniae, P. aeruginosa | 71.6 ± 27.6 | [1] |
| Cpeak/MIC for clinical success | Gram-negative bacilli | ≥8–10 | [2][3][4] |
| MIC Breakpoints (Susceptible) | |||
| CLSI Guideline (M. abscessus) | Mycobacterium abscessus | ≤16 µg/mL | |
| General Susceptible Breakpoint | Various microorganisms | ≤16 µg/mL | |
| Representative MIC Values | |||
| Pseudomonas aeruginosa | 0.25 - 512 µg/mL | ||
| Serratia marcescens | ≤0.25 - >32 µg/mL | ||
| Mycobacterium avium complex | 86% of isolates ≤16 µg/mL | ||
| Mycobacterium tuberculosis | Median MIC of 2 mg/L |
Experimental Protocols
Accurate and consistent experimental protocols are fundamental to obtaining meaningful data. Below are detailed methodologies for key experiments related to amikacin dosage optimization.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered a gold standard for determining the MIC of an antimicrobial agent.
-
Preparation of Amikacin Stock Solution : Prepare a stock solution of amikacin in a suitable solvent, typically sterile water, at a concentration that is at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum : Culture the bacterial strain of interest on an appropriate agar medium. From a fresh culture, suspend several colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate : In a 96-well microtiter plate, perform serial two-fold dilutions of the amikacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculation : Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls : Include a growth control well (broth and inoculum, no amikacin) and a sterility control well (broth only).
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC : The MIC is the lowest concentration of amikacin that completely inhibits visible growth of the organism.
Workflow for MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their in vitro experiments with amikacin.
FAQs: General
-
Q1: What are the key pharmacodynamic (PD) indices for amikacin?
-
A1: Amikacin exhibits concentration-dependent killing. The primary PD indices associated with its efficacy are the peak concentration to MIC ratio (Cpeak/MIC or ƒCmax/MIC) and the area under the concentration-time curve to MIC ratio (AUC/MIC or ƒAUC/MIC). A Cpeak/MIC ratio of ≥8–10 is often targeted for optimal bactericidal activity against Gram-negative bacteria.
-
-
Q2: How does amikacin's post-antibiotic effect (PAE) influence in vitro model design?
-
A2: Amikacin has a prolonged post-antibiotic effect, meaning it continues to suppress bacterial growth even after the drug concentration falls below the MIC. This should be considered when designing dynamic in vitro models that simulate human pharmacokinetics, as it can impact the required dosing interval.
-
Troubleshooting: Inconsistent MIC Results
-
Q3: My MIC results for the same bacterial strain are variable between experiments. What could be the cause?
-
A3: Several factors can lead to inconsistent MIC results:
-
Inoculum preparation: Ensure the inoculum density is consistently standardized to a 0.5 McFarland standard. Inocula that are too dense or too sparse can lead to higher or lower MICs, respectively.
-
Media composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton broth can significantly affect the activity of aminoglycosides. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.
-
Incubation conditions: Variations in incubation time and temperature can alter bacterial growth rates and, consequently, MIC values. Adhere strictly to the recommended incubation parameters.
-
Amikacin solution stability: Ensure your amikacin stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
-
-
Q4: I am observing discrepancies between MICs obtained by broth microdilution and gradient diffusion strips (e.g., E-test). Why is this happening?
-
A4: While both are valid methods, discrepancies can occur. Gradient diffusion methods can sometimes yield higher MIC values compared to broth microdilution for certain drug-bug combinations. For critical research or when results are near a resistance breakpoint, it is advisable to confirm the gradient diffusion result with the reference broth microdilution method.
-
Troubleshooting: Unexpected Bacterial Growth or Resistance
-
Q5: I am observing bacterial regrowth in my in vitro model despite using an amikacin concentration above the predetermined MIC. What should I investigate?
-
A5: This could be due to several reasons:
-
Emergence of resistance: Sub-optimal drug exposure can lead to the selection of resistant subpopulations. Consider incorporating time-kill curve analysis to assess the rate and extent of bactericidal activity and to detect the emergence of resistance.
-
Inoculum effect: A high initial bacterial density can sometimes lead to a higher apparent MIC. If your model uses a high inoculum, the initially determined MIC from a standard low inoculum experiment may not be sufficient.
-
Drug degradation: In prolonged experiments, the stability of amikacin in the culture medium at 37°C should be considered. It may be necessary to replenish the drug.
-
-
-
Q6: How can I model the emergence of amikacin resistance in my in vitro system?
-
A6: Dynamic in vitro models, such as the hollow fiber infection model, are well-suited for studying the emergence of resistance. By simulating human pharmacokinetic profiles, you can identify drug exposure levels that are most likely to lead to resistance. The fAUC/MIC range of 12-80 has been associated with the maximal emergence of resistance for P. aeruginosa.
-
Logical Relationship of Factors Influencing In Vitro Amikacin Efficacy
Factors influencing the outcome of in vitro amikacin experiments.
References
- 1. Pharmacodynamics of inhaled amikacin (BAY 41-6551) studied in an in vitro pharmacokinetic model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Amikacin Pharmacokinetics and Pharmacodynamics for Optimal Initial Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amikacin Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in amikacin MIC assays
Welcome to the technical support center for amikacin Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent or unexpected results in amikacin susceptibility testing. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Quality Control (QC)
Q1: My MIC for a quality control (QC) strain is consistently out of the acceptable range. What are the possible causes and solutions?
A1: When your QC strain yields MIC values outside the established acceptable range, it indicates a potential issue with the assay's accuracy. This must be resolved before testing clinical or research isolates. Here are the common causes and recommended actions:
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Problem: Inoculum concentration is too high or too low.
-
Solution: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. Prepare a fresh standard if the current one is more than 15 minutes old. Use a calibrated photometric device or visually compare against a Wickerham card for accuracy.
-
-
Problem: Improper storage or handling of amikacin.
-
Solution: Verify the expiration date of the amikacin stock solution and powdered drug. Ensure they have been stored at the correct temperature and protected from light and moisture. Prepare fresh stock solutions if there is any doubt about the integrity of the current stock.
-
-
Problem: Contamination of the QC strain or reagents.
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Solution: Subculture the QC strain from a fresh stock to ensure purity. Check all media and reagents for any signs of contamination.
-
-
Problem: Procedural errors.
-
Solution: Carefully review the entire experimental protocol for any deviations. Ensure accurate pipetting, proper incubation times and temperatures, and correct reading of the results.
-
Q2: Where can I find the acceptable amikacin MIC ranges for common QC strains?
A2: The acceptable QC ranges for amikacin are published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is crucial to refer to the latest versions of their documents for the most up-to-date information.
| Quality Control Strain | Agency | Acceptable Amikacin MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | CLSI | 0.5 - 4 |
| EUCAST | 1 - 8 | |
| Pseudomonas aeruginosa ATCC® 27853 | CLSI | 1 - 4 |
| EUCAST | 1 - 8 | |
| Staphylococcus aureus ATCC® 29213 | CLSI | 1 - 8 |
| EUCAST | 0.5 - 4 |
Note: These ranges are subject to change. Always consult the most recent CLSI M100 or EUCAST QC Tables.
Experimental Procedure
Q3: I am observing "skipped wells" in my broth microdilution plate. What does this mean and how should I address it?
A3: "Skipped wells" refer to a phenomenon where there is no bacterial growth in one or more wells, but growth resumes in subsequent wells with higher amikacin concentrations.
-
Possible Causes:
-
Contamination: The most common cause is contamination of a single well or a section of the plate.
-
Pipetting Errors: Inaccurate pipetting can lead to some wells receiving an incorrect concentration of amikacin or inoculum.
-
Inadequate Mixing: If the inoculum is not mixed properly, some wells may not receive a sufficient number of bacteria to show visible growth.
-
-
Solution:
-
The presence of skipped wells invalidates the MIC result for that particular test. The assay should be repeated, paying close attention to aseptic technique, proper pipetting, and thorough mixing of all solutions.
-
Q4: My amikacin MIC results from disk diffusion and broth microdilution are discordant. Why is this happening?
A4: Discrepancies between disk diffusion and broth microdilution are not uncommon and can arise from several factors:
-
Inherent Methodological Differences: Disk diffusion relies on the diffusion of the antibiotic through agar, which can be influenced by factors like the agar depth and the molecular size of the antibiotic. Broth microdilution is a direct measure of inhibition in a liquid medium.
-
Media Composition: The concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the Mueller-Hinton Agar (for disk diffusion) or Broth (for microdilution) can significantly affect the activity of aminoglycosides like amikacin, especially against Pseudomonas aeruginosa.[1]
-
Trailing Growth: Some bacteria may exhibit "trailing," which is faint growth at concentrations above the true MIC. This can be difficult to interpret consistently in broth microdilution and may not be as apparent in disk diffusion.
Media and Reagents
Q5: How much do cation concentrations in the media affect amikacin MICs?
A5: The concentration of divalent cations, particularly Ca²⁺ and Mg²⁺, in the testing medium has a significant impact on the in vitro activity of amikacin, most notably against Pseudomonas aeruginosa.
| Organism | Cation Concentration | Effect on Amikacin MIC |
| Pseudomonas aeruginosa | Physiological concentrations of free Ca²⁺ (50 µg/mL) and Mg²⁺ (10 µg/mL) | Can increase the MIC by a factor of up to 8 compared to standard Mueller-Hinton broth.[1] |
-
Recommendation: Always use cation-adjusted Mueller-Hinton Broth (CAMHB) for amikacin MIC testing to ensure consistency and accuracy. The recommended concentrations are typically 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺.
Experimental Protocols
Amikacin Broth Microdilution MIC Assay Protocol (CLSI Guidelines)
This protocol outlines the steps for determining the MIC of amikacin using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute.
-
Preparation of Amikacin Stock Solution:
-
Weigh a precise amount of amikacin powder and dissolve it in a suitable sterile solvent (e.g., water) to create a high-concentration stock solution (e.g., 10,240 µg/mL).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -70°C or below.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the amikacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.25 µg/mL.
-
Include a growth control well (CAMHB with inoculum, no amikacin) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of amikacin that completely inhibits visible growth.
-
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent amikacin MIC results.
Caption: Mechanism of amikacin action and bacterial resistance pathways.
References
Technical Support Center: Amikacin Stability in Experimental Setups
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of amikacin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is amikacin and why is its stability crucial for experiments? Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] It functions by binding to the 30S ribosomal subunit of susceptible bacteria, which inhibits protein synthesis and leads to cell death.[3][4][5] Maintaining the chemical and physical stability of amikacin is critical for experimental accuracy, ensuring that the observed effects are attributable to the active drug concentration and not its degradation products.
Q2: What are the primary factors that can cause amikacin degradation? The main factors influencing amikacin stability are temperature, pH, light exposure, and interaction with incompatible substances. Forced degradation studies have shown amikacin can be degraded by oxidation, hydrolysis, and photolysis under specific conditions.
Q3: What are the recommended storage conditions for amikacin solutions? Amikacin injection solutions should generally be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F). For longer-term stability, refrigeration at 4°C is effective. Solutions can also be frozen at -15°C, which extends their utility. It is recommended to store solutions in tightly sealed containers, and for compounded preparations, plastic amber bottles can be used.
Q4: How does pH affect the stability of amikacin? The pH of amikacin solutions is a critical stability factor. Commercial amikacin sulfate injections typically have a pH ranging from 3.5 to 5.5. A prepared solution is often adjusted to a pH of 4.5. Extreme shifts in pH can significantly accelerate the rate of drug degradation.
Q5: My amikacin solution has turned a light straw color. Is it still potent? A color change to pale yellow or light straw is common during storage and is often due to oxidation. This discoloration does not typically indicate a loss of potency. However, significant darkening may suggest degradation, and it is advisable to use a freshly prepared solution.
Q6: Can I mix amikacin with other drugs, particularly beta-lactam antibiotics? No, amikacin should not be physically premixed with other drugs, especially beta-lactam antibiotics like carbenicillin and piperacillin. Inactivation of aminoglycosides can occur when mixed with beta-lactams. If co-administration is necessary in a clinical or experimental model, they should be administered separately. Amikacin is also known to be incompatible with heparin, amphotericin B, and several cephalosporins.
Q7: How long is amikacin stable under various temperature conditions? Amikacin's stability is highly dependent on the storage temperature, concentration, and the solution it is prepared in. The tables below summarize stability data from various studies.
Troubleshooting Guide
Issue: Experimental results show lower-than-expected antimicrobial activity.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Verify storage conditions (temperature, light exposure) against recommended guidelines. Aqueous solutions of amikacin sulfate can retain over 90% potency for up to 36 months at 25°C, but improper conditions accelerate degradation. Check the age of the solution; prepare fresh stock if necessary. |
| Chemical Incompatibility | Review all components in your experimental medium. Amikacin is incompatible with certain antibiotics (especially beta-lactams), heparin, and fat emulsions. This can lead to precipitation or inactivation. Cross-reference your reagents with the incompatibility data in Table 2. |
| Incorrect pH | Measure the final pH of your experimental solution. The optimal pH for amikacin stability in solution is acidic, typically around 4.5. Adjust if necessary, as deviations can lead to hydrolysis. |
| Adsorption to Labware | Amikacin has been shown to adsorb to certain hemofilter materials but does not exhibit significant sorption to polyvinyl chloride (PVC), polyethylene, or polypropylene labware. If using specialized equipment, consider performing a control experiment to quantify potential loss due to surface adsorption. |
Issue: The amikacin solution appears discolored or contains precipitates.
| Possible Cause | Troubleshooting Steps |
| Oxidation | A slight change to a light straw color is generally acceptable and does not affect potency. To minimize this, consider preparing smaller batches more frequently or purging the headspace of the storage container with nitrogen. |
| Precipitation/Incompatibility | The presence of a precipitate indicates a physical or chemical incompatibility. Amikacin was found to be incompatible with eight different total nutrient admixtures (TNAs), causing the emulsion to break within an hour. Do not use the solution. Identify and remove the incompatible agent. |
Data on Amikacin Stability
Table 1: Summary of Amikacin Chemical Stability in Various Solutions and Temperatures
| Concentration | Diluent | Storage Temperature | Duration of Stability (>90% Initial Conc.) | Citation(s) |
| 25 mg/100mL & 500 mg/100mL | 0.9% Sodium Chloride | 23°C (Room Temp) | 7 days | |
| 25 mg/100mL & 500 mg/100mL | 0.9% Sodium Chloride | 4°C (Refrigerated) | 30 days | |
| 0.25 mg/mL & 5.0 mg/mL | D5W, 0.9% NaCl, Lactated Ringer's | 25°C (Room Temp) | 24 hours | |
| 0.25 mg/mL & 5.0 mg/mL | D5W, 0.9% NaCl, Lactated Ringer's | 4°C (Refrigerated) | 60 days | |
| 0.25 mg/mL & 5.0 mg/mL | D5W, 0.9% NaCl, Lactated Ringer's | -15°C (Frozen) | 30 days | |
| 50 mg/L | 7.5% Icodextrin Solution | 4°C, 25°C, 37°C | 14 days | |
| Various | Plasma/Serum | 25°C (Room Temp) | Up to 4 days | |
| Various | Plasma/Serum | 2-8°C (Refrigerated) | At least 7 days | |
| Various | Plasma/Serum | -20°C (Frozen) | At least 30 days |
Table 2: Known Incompatibilities with Amikacin
| Incompatible Substance | Type of Incompatibility | Notes | Citation(s) |
| Beta-Lactam Antibiotics | Chemical Inactivation | Includes Carbenicillin, Piperacillin. Do not mix in the same solution. Amikacin is the most stable of the aminoglycosides against this interaction, but it can still occur. | |
| Cephalosporins | Chemical Incompatibility | Certain cephalosporins can cause degradation. | |
| Heparin | Physical Incompatibility | Can cause precipitation. | |
| Amphotericin B | Physical Incompatibility | Do not mix. | |
| Total Nutrient Admixtures (TNAs) | Physical Incompatibility | Breaks fat emulsions, leading to precipitation. | |
| Chloramphenicol, Tetracycline | Chemical Inactivation | Can inactivate aminoglycosides. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Stable Amikacin Sulfate Stock Solution
This protocol describes how to prepare a sterile, pH-adjusted stock solution from amikacin sulfate powder.
Materials:
-
Amikacin sulfate powder (USP grade)
-
Sterile Water for Injection (WFI)
-
Sodium bisulfite (antioxidant, optional)
-
Sodium citrate (buffer, optional)
-
Sulfuric acid (for pH adjustment)
-
Sterile 0.22-micron syringe filters
-
Sterile storage vials (e.g., single-use glass vials)
Procedure:
-
In an aseptic environment (e.g., laminar flow hood), accurately weigh the required amount of amikacin sulfate powder.
-
Dissolve the powder in approximately 90% of the final volume of Sterile WFI. If using, dissolve sodium bisulfite and sodium citrate as well.
-
Gently mix until all components are fully dissolved. Avoid vigorous shaking to minimize oxidation.
-
Measure the pH of the solution. Carefully adjust the pH to 4.5 using a dilute solution of sulfuric acid.
-
Add Sterile WFI to reach the final desired volume and mix well.
-
Sterilize the solution by filtering it through a 0.22-micron syringe filter into a sterile final container.
-
Package in appropriate sterile, single-use vials and label clearly with the concentration, preparation date, and storage conditions.
-
Store at the recommended temperature (e.g., 4°C for medium-term storage or -20°C for long-term storage).
Caption: Workflow for preparing a stable amikacin stock solution.
Protocol 2: RP-HPLC Method for Amikacin Quantification (Pre-Column Derivatization)
Since amikacin lacks a UV chromophore, a pre-column derivatization step is required for detection by HPLC-UV/DAD. This protocol is based on the Hantzsch condensation reaction.
Materials:
-
Derivatizing Reagent (Freshly Prepared): Mix 6 mL distilled water, 1 mL of 0.1 M acetate buffer (pH 5.0), 1 mL of formaldehyde, and 2 mL of acetyl acetone.
-
Amikacin standards and samples
-
HPLC system with DAD or UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1 M sodium acetate buffer (pH 5.0) in a 25:75 (v/v) ratio.
Procedure:
-
Derivatization:
-
In a screw-capped test tube, mix 1 mL of the amikacin standard or sample solution with 2 mL of the freshly prepared derivatizing reagent.
-
Heat the mixture in a water bath at 55°C for 15 minutes.
-
Cool the solution, transfer it to a volumetric flask, and dilute to a known volume with the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase at a flow rate of 2 mL/min.
-
Set the column temperature to 35°C.
-
Set the detector wavelength to 330 nm.
-
Inject the derivatized standard and sample solutions.
-
Quantify the amikacin concentration by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Caption: Troubleshooting logic for suspected amikacin degradation.
Amikacin Mechanism of Action
Amikacin exerts its bactericidal effect by irreversibly binding to the 16S rRNA within the 30S ribosomal subunit of bacteria. This binding event interferes with the translation process in several ways, including blocking the formation of the initiation complex, causing misreading of mRNA, and preventing the translocation of the ribosome, ultimately leading to the synthesis of non-functional or toxic proteins and bacterial cell death.
Caption: Mechanism of action of Amikacin on the bacterial ribosome.
References
Amikacin Susceptibility Testing: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in amikacin susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in amikacin susceptibility testing?
Variability in amikacin susceptibility testing can arise from several factors throughout the experimental workflow. Key sources include the choice of testing methodology (e.g., CLSI vs. EUCAST guidelines), the composition of the testing medium, the preparation and standardization of the bacterial inoculum, the incubation time and conditions, and the interpretation of endpoint results. For organisms like Mycobacterium avium complex, differences in testing media, such as Mueller-Hinton broth versus 7H9 broth, can lead to different MIC categorizations[1].
Q2: Which quality control (QC) strains are recommended for amikacin susceptibility testing?
Standard QC strains are crucial for monitoring the accuracy and reproducibility of amikacin susceptibility testing. Commonly used strains include Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, as recommended by CLSI.[2][3] For testing Mycobacterium avium complex, M. avium strain ATCC 700898 is used.[2] It is essential to use QC strains from a reputable source and manage them properly to prevent mutations, for instance, by storing them at -70°C in glycerol broth[4].
Q3: How do CLSI and EUCAST guidelines for amikacin susceptibility testing differ?
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for antimicrobial susceptibility testing, but their interpretive criteria for amikacin can differ. These differences in breakpoints can alter the interpretation of susceptibility, potentially impacting the reported resistance rates for certain pathogens. For example, switching from CLSI to EUCAST breakpoints has been shown to decrease the reported susceptibility of Pseudomonas aeruginosa to amikacin.
Q4: What is the minimum inhibitory concentration (MIC) and how is it interpreted for amikacin?
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism in vitro. For amikacin, MIC values are compared to established clinical breakpoints to categorize an isolate as susceptible, intermediate, or resistant. These breakpoints can vary depending on the bacterial species and the guidelines being followed (CLSI or EUCAST). For instance, for Mycobacterium abscessus, proposed MIC breakpoints are ≤16 μg/ml for susceptible, 32 μg/ml for intermediate, and ≥64 μg/ml for resistant.
Troubleshooting Guides
This section provides solutions to common problems encountered during amikacin susceptibility testing.
Issue 1: Quality Control (QC) Results are Out of Range
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Contaminated or Mutated QC Strain | Subculture the QC strain from the original stock or purchase a new one. When subculturing, always pick several colonies to avoid selecting for a mutant. |
| Improper Inoculum Preparation | Ensure the inoculum is at the correct turbidity (e.g., 0.5 McFarland standard) and is used within the recommended timeframe. |
| Incorrect Incubation Conditions | Verify that the incubator temperature and atmosphere (e.g., CO2 levels) are correct and that the incubation time is as specified in the protocol. |
| Media or Reagent Issues | Check the expiration dates of all media and reagents. Ensure proper storage conditions have been maintained. Use a different lot of media or reagents to rule out a bad batch. |
| Procedural Errors | Review the entire testing procedure for any deviations from the standard protocol. Ensure all equipment is properly calibrated. |
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Results
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inconsistent Inoculum Density | Precise standardization of the inoculum is critical. Use a spectrophotometer to ensure consistent bacterial density. |
| "Skipped Wells" Phenomenon | This can occur in broth microdilution tests. Re-incubate the plate for a short period and re-read. If the issue persists, repeat the test. |
| Subjective Endpoint Reading | For manual readings, have a second trained individual read the results to ensure consistency. Use an automated reader if available to standardize endpoint determination. |
| Media Composition | The composition of the broth or agar can significantly affect amikacin activity. Ensure you are using the recommended medium for the specific organism and method. |
Experimental Protocols & Data
Broth Microdilution MIC Testing Protocol (General Workflow)
The following diagram outlines a generalized workflow for determining the MIC of amikacin using the broth microdilution method.
Caption: General workflow for amikacin broth microdilution MIC testing.
Troubleshooting Logic for Out-of-Range QC Results
The following diagram illustrates a logical approach to troubleshooting out-of-range quality control results.
References
- 1. Phenotypic amikacin resistance may not indicate poor response to amikacin in Mycobacterium avium complex pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Amikacin against Isolates of Mycobacterium avium Complex with Proposed MIC Breakpoints and Finding of a 16S rRNA Gene Mutation in Treated Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agtcbioproducts.com [agtcbioproducts.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Amikacin Stability in Experimental Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with amikacin inactivation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the inactivation of amikacin in our experimental media?
A1: The principal factors contributing to amikacin inactivation in laboratory settings are chemical incompatibility with other compounds, particularly beta-lactam antibiotics, the pH of the medium, and interactions with components of complex media such as total parenteral nutrition (TPN) solutions.
Q2: We are observing lower than expected antimicrobial activity of amikacin in our experiments. How can we determine if it's being inactivated?
A2: Suspected inactivation can be investigated by measuring the concentration of active amikacin in your experimental medium over time. This can be achieved through analytical methods like High-Performance Liquid Chromatography (HPLC) or by assessing its biological activity using a bioassay, such as the Kirby-Bauer disk diffusion method. A significant decrease in concentration or a reduction in the zone of inhibition suggests inactivation.
Q3: Are there any visual cues that might indicate amikacin inactivation or incompatibility in our media?
A3: Yes, in some cases, visual changes can indicate a problem. When using amikacin in Total Nutrient Admixtures (TNA), the breaking of the fat emulsion within an hour is a clear sign of incompatibility.[1] You may also observe precipitation or a color change in the medium, although the absence of visible changes does not guarantee amikacin stability. Aqueous solutions of amikacin sulfate may darken over time due to air oxidation, but this color change does not necessarily indicate a loss of potency.
Q4: We are using amikacin in combination with a beta-lactam antibiotic. Is this a cause for concern?
A4: Yes, co-administration of amikacin with certain beta-lactam antibiotics, especially penicillins like carbenicillin and ticarcillin, can lead to the inactivation of amikacin.[2] The extent of inactivation is dependent on the specific beta-lactam, its concentration, the temperature, and the duration of contact. Amikacin is generally more resistant to inactivation by beta-lactams compared to other aminoglycosides like gentamicin and tobramycin.[2][3]
Q5: How does the pH of the culture medium affect amikacin's stability and activity?
A5: The pH of the medium significantly impacts amikacin's activity. Acidic conditions can impair its effectiveness, while alkaline conditions tend to enhance it. This is crucial in experimental setups, as the local pH in cell cultures or biofilms can differ from the bulk medium.
Troubleshooting Guides
Issue 1: Reduced Amikacin Efficacy in the Presence of Beta-Lactam Antibiotics
Symptoms:
-
Decreased antimicrobial effect in synergy experiments.
-
Inconsistent or lower than expected Minimum Inhibitory Concentration (MIC) values for amikacin.
Troubleshooting Steps:
-
Review the specific beta-lactam used: Penicillins like carbenicillin and ticarcillin are known to cause more significant inactivation of aminoglycosides than cephalosporins.[2]
-
Minimize contact time: Prepare solutions containing amikacin and the beta-lactam antibiotic immediately before use. Avoid prolonged storage of the mixture.
-
Optimize temperature: If storage of the mixture is unavoidable, store it at lower temperatures (e.g., 4°C or frozen at -70°C) to slow down the inactivation process.
-
Quantify amikacin concentration: Use HPLC or a bioassay (see Experimental Protocols section) to measure the concentration of active amikacin in your combination media over your experimental time course.
-
Consider alternative beta-lactams: If possible, substitute the problematic beta-lactam with one that has a lower potential for inactivating amikacin.
Issue 2: Amikacin Inactivation in Complex or Acidic Media
Symptoms:
-
Loss of amikacin activity in complex media like Total Parenteral Nutrition (TPN) solutions.
-
Reduced efficacy in cell culture media that tends to acidify over time.
-
Visual changes in the medium such as precipitation or emulsion breakdown.
Troubleshooting Steps:
-
Assess media compatibility: Be aware that amikacin is incompatible with TNA solutions containing fat emulsions, leading to a rapid breakdown of the emulsion. For other complex media, a stability study is recommended.
-
Monitor and buffer pH: Regularly monitor the pH of your culture medium. If it drops to an acidic pH, consider using a biological buffer (e.g., HEPES) to maintain a stable, slightly alkaline pH (around 7.4) to optimize amikacin activity.
-
Perform a stability check: Add a known concentration of amikacin to your specific medium and incubate under your experimental conditions. Measure the amikacin concentration at different time points to determine its stability in that particular environment.
-
Visual Inspection: Regularly inspect the media for any signs of precipitation or changes in color or clarity.
Quantitative Data on Amikacin Inactivation
Table 1: Inactivation of Aminoglycosides by Penicillins
| Aminoglycoside | Inactivating Penicillin (in descending order of effect) | Relative Susceptibility to Inactivation |
| Amikacin | Carbenicillin, Ticarcillin, Penicillin G, Oxacillin, Methicillin, Ampicillin | Least susceptible |
| Netilmicin | Carbenicillin, Ticarcillin, Penicillin G, Oxacillin, Methicillin, Ampicillin | Moderately susceptible |
| Gentamicin | Carbenicillin, Ticarcillin, Penicillin G, Oxacillin, Methicillin, Ampicillin | More susceptible |
| Tobramycin | Carbenicillin, Ticarcillin, Penicillin G, Oxacillin, Methicillin, Ampicillin | Most susceptible |
Source: Adapted from data indicating amikacin is the least inactivated by any penicillin compared to other aminoglycosides.
Experimental Protocols
Protocol 1: Quantification of Amikacin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative determination of amikacin in media, which may require pre-column derivatization as amikacin lacks a strong chromophore.
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column
-
Amikacin standard
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) or Hantzsch reagent)
-
Mobile phase (e.g., acetonitrile and a suitable buffer like sodium acetate)
-
Reagents for sample preparation (e.g., protein precipitation agents if serum is present)
Procedure:
-
Standard Curve Preparation: Prepare a series of amikacin standards of known concentrations in your experimental medium.
-
Sample Preparation:
-
Collect samples from your experimental setup at various time points.
-
If proteins are present (e.g., in serum-containing media), perform a protein precipitation step (e.g., with methanol or trichloroacetic acid).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Derivatization:
-
Mix a specific volume of the supernatant or standard with the derivatizing agent.
-
Allow the reaction to proceed for the recommended time and at the specified temperature to form a detectable derivative.
-
-
HPLC Analysis:
-
Inject a fixed volume of the derivatized sample or standard onto the HPLC column.
-
Run the HPLC with the appropriate mobile phase composition and flow rate.
-
Detect the derivatized amikacin at the specified wavelength.
-
-
Data Analysis:
-
Construct a standard curve by plotting the peak area against the concentration of the amikacin standards.
-
Determine the concentration of amikacin in your samples by interpolating their peak areas from the standard curve.
-
Protocol 2: Bioassay for Amikacin Activity using the Kirby-Bauer Method
This protocol assesses the biological activity of amikacin in your media.
Materials:
-
Mueller-Hinton agar plates
-
A susceptible bacterial strain (e.g., E. coli ATCC 25922)
-
Sterile cotton swabs
-
Sterile blank paper disks
-
Amikacin standard
-
Incubator (35-37°C)
Procedure:
-
Prepare Bacterial Inoculum: Grow the susceptible bacterial strain in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plates: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Prepare Amikacin Disks:
-
Prepare a series of amikacin standards of known concentrations.
-
Apply a fixed volume (e.g., 20 µL) of each standard and your experimental samples onto separate blank sterile paper disks.
-
-
Disk Application: Place the prepared disks onto the inoculated agar plates, ensuring they are firmly in contact with the agar.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) for each disk.
-
Create a standard curve by plotting the zone diameter against the logarithm of the amikacin concentration for your standards.
-
Determine the active amikacin concentration in your samples by comparing their zone of inhibition to the standard curve. A smaller zone of inhibition for a sample compared to a standard of the same expected concentration indicates inactivation.
-
Visualizations
References
- 1. The stability of amikacin, gentamicin, and tobramycin in total nutrient admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative aminoglycoside inactivation by beta-lactam antibiotics. Effects of a cephalosporin and six penicillins on five aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Amikacin Efficacy in Biofilm Eradication
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of amikacin efficacy in various biofilm eradication models.
Frequently Asked Questions (FAQs)
Q1: Why is amikacin monotherapy often ineffective against bacterial biofilms?
A1: Amikacin, like many antibiotics, faces significant challenges in eradicating biofilms due to a combination of factors. Bacteria within biofilms can be 10 to 1000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[1] Key resistance mechanisms include:
-
Reduced Antibiotic Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, impeding the diffusion of amikacin to the embedded bacteria.[2]
-
Altered Microenvironment: The biofilm creates chemical gradients, leading to zones of low oxygen and nutrient availability. This results in physiologically dormant or slow-growing bacterial populations (persister cells) that are less susceptible to antibiotics like amikacin, which are more effective against metabolically active cells.[3][4]
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Enzymatic Degradation: Some bacteria within the biofilm may produce enzymes that can inactivate amikacin.[1]
-
Efflux Pumps: Bacteria in biofilms can upregulate the expression of efflux pumps, which actively transport amikacin out of the cell.
-
Adaptive Stress Responses: The biofilm environment can trigger stress responses in bacteria, leading to changes in gene expression that promote survival in the presence of antibiotics.
Q2: What are the most promising strategies to enhance amikacin's effectiveness against biofilms?
A2: Several strategies are being explored to overcome amikacin resistance in biofilms. These can be broadly categorized as:
-
Combination Therapy: Using amikacin with other antimicrobial agents or non-antibiotic compounds to create synergistic effects.
-
Novel Delivery Systems: Encapsulating amikacin in nanoparticles or liposomes to improve its penetration into the biofilm and facilitate targeted release.
-
Biofilm Dispersal Agents: Utilizing agents that break down the biofilm matrix, making the embedded bacteria more accessible to amikacin.
Q3: How do I choose the right combination agent to use with amikacin?
A3: The choice of a combination agent depends on the target microorganism and the specific mechanisms of resistance. Some examples include:
-
For Gram-positive bacteria (e.g., Staphylococcus aureus): Vancomycin has shown synergistic effects with amikacin. While the combination may not significantly enhance killing of biofilm-embedded bacteria, it can suppress the emergence of amikacin-resistant strains.
-
For Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii):
-
Colistin: This antibiotic can disrupt the outer membrane of Gram-negative bacteria, potentially increasing amikacin uptake.
-
Quorum Sensing Inhibitors (e.g., Baicalin): These compounds interfere with the cell-to-cell communication that is crucial for biofilm formation and maintenance, thereby sensitizing the biofilm to amikacin.
-
Humic Acid: This natural substance has been shown to inhibit biofilm formation and enhance amikacin's efficacy against A. baumannii.
-
Troubleshooting Guide
Problem 1: My in vitro amikacin treatment shows initial biofilm reduction, but it recovers over time.
-
Possible Cause: Presence of persister cells within the biofilm. These dormant cells are tolerant to amikacin and can repopulate the biofilm once the antibiotic pressure is removed.
-
Troubleshooting Steps:
-
Implement Combination Therapy: Combine amikacin with an agent that targets persister cells or disrupts the biofilm matrix. For example, a combination with a quorum sensing inhibitor could be effective.
-
Consider Pulsed Dosing: Intermittent high-dose amikacin treatment may be more effective at killing persister cells than continuous low-dose exposure. However, be aware that intermittent treatment can also favor the evolution of resistance.
-
Problem 2: I am seeing high variability in my biofilm eradication assay results.
-
Possible Cause: Inconsistent biofilm formation. The density and maturity of the biofilm can significantly impact its susceptibility to amikacin.
-
Troubleshooting Steps:
-
Standardize Biofilm Growth Conditions: Ensure consistent inoculum density, growth medium, incubation time, and surface material for biofilm formation.
-
Optimize Inoculum Density: For some bacteria, such as M. abscessus, an optimal initial cell density is required to form robust and reproducible biofilms for antibiotic testing.
-
Verify Biofilm Formation: Use techniques like crystal violet staining or microscopy to confirm consistent biofilm formation across your experimental replicates before initiating antibiotic treatment.
-
Problem 3: The combination of amikacin and another antibiotic is not showing synergy against my biofilm model.
-
Possible Cause: The mechanism of action of the second antibiotic may not be complementary to amikacin in a biofilm setting. For instance, if both antibiotics target metabolically active cells, they may be ineffective against the dormant population within the biofilm.
-
Troubleshooting Steps:
-
Re-evaluate the Combination Strategy: Choose a combination agent with a different mechanism of action. For example, combine amikacin (protein synthesis inhibitor) with a cell wall synthesis inhibitor (e.g., a beta-lactam) or a membrane-disrupting agent (e.g., colistin).
-
Investigate Potential Antagonism: In some cases, antibiotic combinations can be antagonistic. Perform a checkerboard assay to determine the fractional inhibitory concentration index (FICI) and confirm a synergistic or additive relationship.
-
Data Presentation: Efficacy of Amikacin in Combination Therapies
| Target Organism | Combination Agent | Model | Key Finding | Reference |
| Pseudomonas aeruginosa | Baicalin | In vitro | Amikacin and baicalin were the most effective combination for biofilm inhibition. | |
| Staphylococcus aureus | Vancomycin | Hollow Fiber Infection Model | Combination suppressed the emergence of amikacin-resistant planktonic bacteria but had minimal additional effect on biofilm-embedded bacteria compared to amikacin alone. | |
| Acinetobacter baumannii | Humic Acid | In vitro | The combination significantly inhibited biofilm formation and cell viability. | |
| S. aureus & E. coli | Vancomycin | In vivo (murine implant) | Local delivery of amikacin and vancomycin via chitosan sponges resulted in a higher percentage of complete bacterial clearance compared to either antibiotic alone. | |
| Pseudomonas aeruginosa | Colistin | In vivo (mouse biofilm implant) | For a carbapenem-resistant strain, the combination of colistin and amikacin resulted in a 90% biofilm eradication rate, compared to 10% for amikacin alone and 40% for colistin alone. |
Experimental Protocols
1. Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Materials: 96-well microtiter plate, appropriate bacterial growth medium, bacterial culture, amikacin stock solution, sterile saline.
-
Procedure:
-
Prepare a bacterial suspension of a defined density (e.g., 10^5 CFU/mL) in the growth medium.
-
Inoculate 150 µL of the bacterial suspension into the wells of the microtiter plate.
-
Incubate the plate under appropriate conditions (e.g., 24 hours at 37°C) to allow for biofilm formation.
-
After incubation, gently wash the wells with sterile saline to remove planktonic cells.
-
Prepare serial dilutions of amikacin in fresh growth medium in a separate 96-well plate (the "challenge plate").
-
Transfer the biofilm-coated pegs or the supernatant-free plate to the challenge plate.
-
Incubate for a specified period (e.g., 24 hours) at 37°C.
-
After treatment, rinse the pegs/plate with sterile saline.
-
Place the pegs/plate into a "recovery plate" containing sterile saline and sonicate for 10 minutes to detach the biofilm.
-
Plate aliquots from the recovery plate onto agar plates and incubate for 24 hours at 37°C.
-
The MBEC is the lowest concentration of amikacin that results in no bacterial growth on the agar plates.
-
2. In Vivo Murine Implant-Associated Biofilm Model
This model is used to evaluate the efficacy of antimicrobial treatments against biofilm formation on an implanted medical device.
-
Materials: Mice, surgical instruments, orthopedic-grade Kirschner wires, bacterial culture, amikacin-loaded delivery vehicle (e.g., chitosan sponges), phosphate-buffered saline (PBS).
-
Procedure:
-
Anesthetize the mice according to approved protocols.
-
Create a surgical incision to expose the femur.
-
Drill a hole through the femoral condyles and insert a sterile Kirschner wire.
-
Inoculate the implant site with a suspension of the target bacteria (e.g., S. aureus and E. coli).
-
Implant the amikacin-loaded delivery vehicle or a control vehicle (e.g., PBS-loaded sponge) adjacent to the implant.
-
Close the surgical incision.
-
After a predetermined period (e.g., 48 hours), euthanize the animals.
-
Aseptically remove the implant and surrounding bone.
-
Sonically dislodge the biofilm from the implant and homogenize the bone tissue.
-
Perform serial dilutions and plate on selective agar to quantify the colony-forming units (CFUs) of each bacterial species.
-
Visualizations
Caption: Workflow for an in vitro biofilm eradication assay.
Caption: Logical relationships in overcoming biofilm resistance to amikacin.
References
- 1. Discovery of Novel Resistance Mechanisms of Vibrio parahaemolyticus Biofilm against Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of Bacterial Biofilm: Insights into Antibiotic Resistance Mechanisms and Therapeutic Intervention | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Mechanism of Bacterial Biofilms Resistance to Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Amikacin-Induced Ototoxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting animal studies on amikacin-induced ototoxicity. The information is compiled from various scientific studies to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for studying amikacin-induced ototoxicity, and what are their key differences?
A1: Researchers commonly use guinea pigs, rats, mice, rabbits, and zebrafish to model amikacin-induced ototoxicity. Each species presents with different sensitivities and responses. For instance, guinea pigs and chinchillas are highly susceptible to aminoglycoside-induced cochlear hair cell loss, whereas mature mice and rats often require higher or more frequent doses to induce similar damage.[1] The resistance in adult mice and rats may be due to the rapid clearance of the drug from their serum.[1] Zebrafish larvae are also a valuable model, particularly for studying the underlying cellular and molecular mechanisms of ototoxicity due to their external development and transparency, which allows for in-vivo imaging of hair cells.[2][3]
Q2: What is the primary mechanism of amikacin-induced ototoxicity?
A2: The primary mechanism involves the generation of reactive oxygen species (ROS) within the inner ear's hair cells.[4] Amikacin can chelate with iron, forming a complex that promotes the production of free radicals. This oxidative stress leads to cellular damage, including attacks on mitochondria, which triggers the intrinsic pathway of apoptosis (programmed cell death), ultimately causing irreversible hearing loss. Amikacin enters the hair cells through mechano-electrical transducer (MET) channels on their apical surface.
Q3: Are there dosing strategies that can minimize ototoxicity while maintaining the therapeutic effect of amikacin?
A3: Yes, studies in rabbits and guinea pigs suggest that a once-daily administration (ODA) of a higher dose of amikacin is associated with less cochleotoxicity compared to twice-daily administration (TDA) of a lower dose, for the same total daily dosage. This is potentially due to a saturation of the uptake mechanism in the inner ear, followed by a drug-free period that allows for clearance.
Q4: Can pre-treatment with a low, non-toxic dose of amikacin protect against subsequent high-dose ototoxicity?
A4: Some studies in guinea pigs have shown that pre-treatment with a non-ototoxic dose of amikacin can have a statistically significant protective effect against a subsequent ototoxic dose of the same antibiotic. This phenomenon, sometimes referred to as "self-protection," did not extend for a prolonged period after the cessation of the damaging doses in one study. However, pre-treatment with gentamicin underdoses did not show protection against amikacin toxicity in another study.
Troubleshooting Guides
Issue 1: High mortality rates in mouse models.
-
Problem: Researchers often encounter high mortality rates in adult mice when using high doses of amikacin intended to induce ototoxicity, which can be confounded by systemic toxicity.
-
Possible Cause: The high doses required to induce ototoxicity in mice may approach lethal concentrations, leading to systemic side effects.
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: Instead of a single high dose, consider a regimen of repeated, lower doses over a longer period. One study successfully induced hearing loss in mice with kanamycin (another aminoglycoside) using intramuscular injections over 15 days, which had a moderate mortality rate.
-
Change Administration Route: Intramuscular injection may be better tolerated than subcutaneous administration.
-
Consider a Different Aminoglycoside: A study comparing different aminoglycosides found that amikacin produced a tolerable mortality rate but at doses that did not exhibit significant ototoxicity in mice, whereas kanamycin was more effective at inducing hearing loss with moderate mortality.
-
Use a Potentiating Agent: Co-administration with a loop diuretic like furosemide can enhance the ototoxicity of amikacin, potentially allowing for a lower, less systemically toxic dose of amikacin to be used.
-
Issue 2: Inconsistent or no significant hearing loss observed in rodent models.
-
Problem: Researchers may not observe the expected level of ototoxicity (e.g., significant auditory brainstem response (ABR) threshold shifts) in rats or mice.
-
Possible Cause: As mentioned, adult rats and mice are more resistant to aminoglycoside ototoxicity than other species like guinea pigs. The chosen dose or duration of amikacin administration may be insufficient.
-
Troubleshooting Steps:
-
Increase Dose and/or Duration: A high dose of 800 mg/kg of kanamycin administered twice daily for 14 consecutive days was shown to induce heavy hair cell loss in mice and rats. For amikacin, a dose of 600 mg/kg/day for 14 days has been used in rats to induce ototoxicity.
-
Verify Drug Administration: Ensure accurate and consistent drug administration.
-
Assess Auditory Function at Multiple Time Points: Hearing loss may be progressive. One study in mice showed that ABR threshold shifts after a 14-day amikacin regimen were only slightly elevated immediately after treatment but increased at 6 and 10 weeks post-treatment before partially recovering by week 14.
-
Confirm with Histology: Correlate functional data (ABR, DPOAEs) with histological examination of the cochlea to assess hair cell loss.
-
Quantitative Data Summary
Table 1: Amikacin Dosing Regimens and Ototoxicity Outcomes in Different Animal Models
| Animal Model | Amikacin Dose | Administration Route & Duration | Key Ototoxicity Outcome | Reference |
| Rabbit | 15 mg/kg/day (ODA) vs. 7.5 mg/kg twice daily (TDA) | Intramuscular, 2 weeks | ODA group showed less reduction in DPOAE amplitudes and at a narrower frequency range compared to the TDA group. | |
| Guinea Pig | 200 mg/kg once daily vs. 100 mg/kg twice daily | Intramuscular, 28 days | Once-daily treatment induced a lesser degree of ototoxicity. | |
| Guinea Pig | 400 mg/kg/day | Intramuscular, 12 days | Extensive lesions of the outer hair cells in the two more basal turns of the cochlea. | |
| Rat | 600 mg/kg/day | Intramuscular, 14 days | Significant increases in ABR thresholds and decreases in DPOAE values. | |
| Rat | 200 mg/kg/day | Intramuscular, 14 days | Disappearance of transient otoacoustic emissions (TOAEs). | |
| Mouse | 500 mg/kg/day | Not specified, 14 days | Slight elevation in ABR thresholds immediately after treatment, with a delayed and transient increase at 6 and 10 weeks post-treatment. No permanent hair cell damage was observed. | |
| Cat | 90 mg/kg/day or 45 mg/kg/day | Subcutaneous, until cochlear dysfunction | Impairment of cochlear function after a cumulative dose of approximately 3,600 mg/kg. |
Table 2: Efficacy of Otoprotective Agents Against Amikacin-Induced Ototoxicity
| Otoprotective Agent | Animal Model | Amikacin Dose | Protective Agent Dose & Regimen | Efficacy | Reference |
| Thymoquinone | Rat | 600 mg/kg/day IM for 14 days | 40 mg/kg/day via oral gavage for 14 days | Prevented significant increases in ABR thresholds and decreases in DPOAE values. Significantly lower total oxidant status. | |
| Pentoxifylline | Rat | 200 mg/kg/day IM for 14 days | 25 mg/kg/day oral for 28 days (amikacin given on days 15-28) | Preserved transient otoacoustic emissions (TOAEs). | |
| N-Acetyl-L-cysteine (NAC) | Mouse | Dose-dependent reduction in hearing threshold | Not specified | Ameliorated amikacin-induced ototoxicity. | |
| Methionine (MET) | Mouse | Not specified | 500 mg/kg | More effective than glutathione in protecting against amikacin-induced hearing threshold decreases. | |
| Glutathione (GLUT) | Mouse | Not specified | 500 mg/kg | Less effective than methionine. |
Detailed Experimental Protocols
Protocol 1: Induction of Amikacin Ototoxicity in Rats for Otoprotectant Screening (Based on El-Anwar et al., 2018 & Acar et al., 2019)
-
Animal Model: Healthy adult male Wistar rats (or similar strain), weighing 250-300g.
-
Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Baseline Auditory Assessment:
-
Anesthetize the rats (e.g., intraperitoneal ketamine hydrochloride 40 mg/kg and xylazine hydrochloride 5 mg/kg).
-
Perform baseline auditory brainstem response (ABR) and distortion product otoacoustic emission (DPOAE) or transient otoacoustic emission (TOAE) tests for both ears.
-
-
Grouping: Randomly divide the animals into at least four groups:
-
Group 1: Control (e.g., saline injection).
-
Group 2: Amikacin only.
-
Group 3: Amikacin + Protective Agent.
-
Group 4: Protective Agent only.
-
-
Drug Administration:
-
Amikacin: Administer amikacin sulfate intramuscularly at a dose of 200-600 mg/kg/day for 14 consecutive days.
-
Protective Agent: Administer the protective agent according to the experimental design. For example, thymoquinone at 40 mg/kg/day via oral gavage for 14 days, or pentoxifylline at 25 mg/kg/day orally for 28 days (with amikacin co-administered from day 15 to 28).
-
-
Follow-up Auditory Assessment: Repeat ABR and DPOAE/TOAE measurements at specific time points during and after the treatment period (e.g., on day 7 and day 15).
-
Biochemical/Histological Analysis:
-
At the end of the experiment, collect blood samples for biochemical analysis (e.g., total oxidant status, oxidative stress index).
-
Euthanize the animals and perfuse the cochleae for histological examination (e.g., scanning electron microscopy) to assess hair cell damage.
-
Signaling Pathways and Experimental Workflows
Caption: Amikacin ototoxicity signaling cascade.
Caption: General workflow for otoprotectant screening.
References
- 1. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amikacin and Gentamicin Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of amikacin and gentamicin, two critical aminoglycoside antibiotics, against the opportunistic pathogen Pseudomonas aeruginosa. The information presented herein is supported by experimental data to aid in research and development efforts.
Executive Summary
Pseudomonas aeruginosa is a significant cause of opportunistic infections, notorious for its intrinsic and acquired resistance to multiple classes of antibiotics. Aminoglycosides, such as amikacin and gentamicin, remain a key component of therapeutic strategies, often used in combination with β-lactams.[1] Both antibiotics are bactericidal, acting by inhibiting protein synthesis.[2][3] However, evolving resistance patterns necessitate a careful evaluation of their continued efficacy. Generally, amikacin exhibits a broader spectrum of activity and often retains efficacy against strains resistant to gentamicin and tobramycin.[4][5] Recent guidelines from the Clinical and Laboratory Standards Institute (CLSI) have even led to the removal of gentamicin breakpoints for P. aeruginosa in some contexts, underscoring the challenges with its use against this pathogen.
Comparative Efficacy: A Data-Driven Overview
The in vitro activity of amikacin and gentamicin against P. aeruginosa is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
A nationwide study in Korea highlighted the high rate of amikacin resistance in P. aeruginosa (22%), which varied significantly by region. Another study of bloodstream isolates in the United States found that susceptibility rates to amikacin (94-95%) and tobramycin (86-88%) were relatively stable over two decades, while gentamicin susceptibility was lower and more variable (73-87%).
Data from a UK survey further illustrates the susceptibility patterns of P. aeruginosa to these agents. The following table summarizes the MIC distribution for a large collection of clinical isolates.
| Antibiotic | MIC (mg/L) for 50% of isolates (MIC₅₀) | MIC (mg/L) for 90% of isolates (MIC₉₀) | % Susceptible | % Intermediate | % Resistant |
| Amikacin | 2 | 8 | 91.0 | 2.5 | 5.9 |
| Gentamicin | 1 | 4 | 82.0 | - | 13.0 |
Table 1: Comparative in vitro activity of amikacin and gentamicin against clinical isolates of P. aeruginosa. Data adapted from a UK-based surveillance study and CLSI breakpoint information. Note that interpretive criteria for susceptibility can vary.
Mechanisms of Action: A Shared Pathway
Both amikacin and gentamicin are aminoglycoside antibiotics that exert their bactericidal effects by disrupting bacterial protein synthesis. Their primary target is the 30S ribosomal subunit.
The process can be summarized in the following steps:
-
Cellular Entry: The polycationic aminoglycosides initially bind to the negatively charged components of the bacterial outer membrane, displacing divalent cations and increasing membrane permeability.
-
Ribosomal Binding: Once inside the cytoplasm, they bind to the 16S rRNA within the 30S ribosomal subunit.
-
Inhibition of Protein Synthesis: This binding interferes with the translation process by causing misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or toxic proteins.
-
Cell Death: The accumulation of aberrant proteins and the disruption of the cell membrane ultimately lead to bacterial cell death.
Mechanism of action for aminoglycosides.
Resistance Mechanisms in P. aeruginosa
P. aeruginosa employs several mechanisms to resist the effects of aminoglycosides.
-
Enzymatic Modification: This is a primary mechanism of resistance, involving plasmid or chromosomally-encoded aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic through acetylation, phosphorylation, or adenylylation. Amikacin is generally more resistant to these enzymes than gentamicin due to its chemical structure.
-
Reduced Permeability and Efflux: Resistance can also arise from decreased uptake of the antibiotic into the cell or active efflux of the drug out of the cell. The MexXY-OprM efflux pump is a notable contributor to aminoglycoside resistance in P. aeruginosa.
-
Target Site Modification: Alterations in the 16S rRNA, the binding site for aminoglycosides on the ribosome, can prevent the antibiotic from binding effectively.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of antibiotics against P. aeruginosa.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
P. aeruginosa isolate
-
Amikacin and gentamicin stock solutions
-
Spectrophotometer or McFarland standards
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: A pure culture of P. aeruginosa is grown in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Serial twofold dilutions of amikacin and gentamicin are prepared in CAMHB directly in the 96-well plates. A range of concentrations should be chosen to encompass the expected MIC value.
-
Inoculation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Workflow for MIC determination.
Conclusion and Future Perspectives
Both amikacin and gentamicin are potent antibiotics against P. aeruginosa. However, the higher and more stable susceptibility rates of P. aeruginosa to amikacin, coupled with its resilience against many aminoglycoside-modifying enzymes, often make it a more reliable choice, particularly in regions with high rates of gentamicin resistance. The decision to use either agent should be guided by local antibiogram data and, whenever possible, by direct susceptibility testing of the clinical isolate. Combination therapy with a β-lactam antibiotic is often recommended to enhance efficacy and mitigate the development of resistance. Continued surveillance and research into novel therapeutic strategies are essential to combat the evolving challenge of multidrug-resistant P. aeruginosa.
References
A Comparative In Vitro Analysis of Amikacin and Tobramycin: Efficacy Against Gram-Negative Bacilli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro activities of two critical aminoglycoside antibiotics, amikacin and tobramycin. The data presented herein is intended to inform research and development efforts by offering a clear, evidence-based comparison of their antibacterial efficacy against key Gram-negative pathogens.
Executive Summary
Amikacin and tobramycin are potent bactericidal antibiotics that inhibit protein synthesis by binding to the 30S ribosomal subunit. While both are effective against a broad spectrum of aerobic Gram-negative bacteria, their in vitro activity profiles exhibit notable differences. Tobramycin often demonstrates greater potency on a weight-for-weight basis against susceptible Pseudomonas aeruginosa isolates.[1] Conversely, amikacin frequently retains activity against strains that have developed resistance to other aminoglycosides, including tobramycin and gentamicin, due to its structural stability against many aminoglycoside-modifying enzymes.[2][3] Both antibiotics exhibit concentration-dependent killing and a significant post-antibiotic effect (PAE).[4][5]
Comparative Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC)
The in vitro potency of amikacin and tobramycin is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50, MIC90, and MIC ranges for amikacin and tobramycin against a variety of clinically significant Gram-negative bacteria.
Table 1: Comparative In Vitro Activity of Amikacin and Tobramycin against Pseudomonas aeruginosa
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Amikacin | 303 | 32 | 64 | - |
| Tobramycin | 303 | 32 | 128 | - |
Data sourced from a 2020 study on multidrug-resistant Gram-negative bacilli.
Table 2: Comparative In Vitro Activity against Multidrug-Resistant Enterobacterales
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacterales (blaKPC-positive) | Amikacin | 32 | 64 |
| Tobramycin | 32 | 128 | |
| Enterobacterales (blaNDM-positive) | Amikacin | >128 | >128 |
| Tobramycin | >128 | >128 | |
| Enterobacterales (blaOXA-48-like-positive) | Amikacin | 128 | >128 |
| Tobramycin | 128 | >128 |
Data reflects isolates with specific resistance mechanisms and is sourced from a 2020 study.
Bactericidal Activity: Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic by measuring the rate of bacterial killing over time. Studies have shown that tobramycin exhibits rapid bactericidal activity against Pseudomonas aeruginosa. For a majority of strains tested, bactericidal activity, defined as a ≥99.99% reduction in the initial inoculum, was achieved within 5 hours with tobramycin at 1 or 2 times the MIC. While both are bactericidal, the initial rate of killing by tobramycin can be concentration-dependent.
Table 3: Comparative Bactericidal Activity against Pseudomonas aeruginosa
| Antibiotic | Concentration | Time to ≥99.99% Killing |
| Tobramycin | 1-2 x MIC | 5 hours |
| Amikacin | 1-2 x MIC | 5 hours |
Data from a study on P. aeruginosa isolates from cystic fibrosis patients.
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the suppression of bacterial growth that persists after a brief exposure to an antibiotic. Both amikacin and tobramycin exhibit a dose-dependent PAE against Gram-negative bacteria. The duration of this effect can range from three to seven hours for both E. coli and P. aeruginosa at clinically achievable serum concentrations.
Table 4: Post-Antibiotic Effect (PAE) Duration
| Organism | Antibiotic | Concentration | PAE Duration (hours) |
| E. coli | Amikacin | Clinically relevant | 3 - 7 |
| Tobramycin | Clinically relevant | 3 - 7 | |
| P. aeruginosa | Amikacin | Clinically relevant | 3 - 7 |
| Tobramycin | Clinically relevant | 3 - 7 |
Data from a study investigating the PAE of various aminoglycosides.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Time-Kill Kinetic Assay
In a time-kill kinetic assay, a standardized inoculum of the test bacterium is added to a liquid growth medium containing the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). A control tube without the antibiotic is also included. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each tube, serially diluted, and plated on an appropriate agar medium. After incubation, the number of colony-forming units (CFU) per milliliter is determined. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in the initial bacterial count.
Post-Antibiotic Effect (PAE) Assay
To determine the PAE, a bacterial culture in the logarithmic growth phase is exposed to a specific concentration of the antibiotic for a defined period (e.g., 1-2 hours). The antibiotic is then removed by dilution or washing the bacterial cells. The regrowth of the bacteria is monitored over time by measuring the optical density or by performing viable counts at regular intervals. The PAE is calculated as the difference in the time it takes for the antibiotic-exposed culture and a control culture (not exposed to the antibiotic) to increase by 1-log10.
Visualizing the In Vitro Comparison Workflow
The following diagram illustrates a typical experimental workflow for the comparative in vitro analysis of amikacin and tobramycin.
Caption: Experimental workflow for in vitro comparison of amikacin and tobramycin.
Conclusion
This guide provides a comparative overview of the in vitro activity of amikacin and tobramycin against key Gram-negative bacteria. Tobramycin may offer greater potency against susceptible P. aeruginosa, while amikacin's strength lies in its broader spectrum against resistant strains. The choice between these two critical aminoglycosides in a research or drug development context should be guided by the specific pathogens of interest and the potential for enzymatic resistance. The provided experimental protocols and workflow offer a framework for conducting further comparative studies.
References
- 1. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 4. Postantibiotic effect of aminoglycosides on gram-negative bacteria evaluated by a new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Validating the Synergy: Amikacin and Piperacillin Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The combination of amikacin, an aminoglycoside antibiotic, and piperacillin, a β-lactam antibiotic, has demonstrated a significant synergistic effect against various bacterial pathogens, particularly multidrug-resistant strains. This guide provides an objective comparison of the combination's performance against individual therapies, supported by experimental data and detailed methodologies. The synergistic interaction is primarily attributed to the ability of piperacillin to disrupt the bacterial cell wall, which in turn facilitates the intracellular uptake of amikacin.[1][2] This mechanism enhances the bactericidal activity beyond the additive effect of the two drugs.
Quantitative Performance Analysis
The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of the amikacin-piperacillin combination.
Table 1: In Vitro Synergy against Multidrug-Resistant Escherichia coli
| Treatment | Initial Inoculum (log10 CFU/mL) | Bacterial Count at 24h (log10 CFU/mL) | Reduction in Bacterial Load (log10 CFU/mL) | Emergence of Resistance |
| Piperacillin-Tazobactam Monotherapy | ~7 | >8 (regrowth) | Initial ~2-4 log10 reduction followed by extensive regrowth | Yes |
| Amikacin Monotherapy | ~7 | >8 (regrowth) | Initial ~1-4 log10 reduction followed by rapid regrowth | Yes |
| Piperacillin-Tazobactam + Amikacin | ~7 | Undetectable | ~4-5 | No |
| Meropenem Monotherapy | ~7 | Undetectable | ~4-5 | No |
Data synthesized from studies using a hollow fiber infection model (HFIM) against ESBL-producing E. coli.[1][2][3]
Table 2: Clinical Efficacy in Hospital-Acquired Pneumonia
| Treatment Group | N | Clinical Efficacy Rate | Pathogen Clearance Rate | Average Length of Stay (Days) |
| Piperacillin/Tazobactam | 50 | 88.00% | 64.58% | 14.59 ± 3.65 |
| Piperacillin/Tazobactam + Amikacin | 50 | 92.00% | 89.58% | 8.01 ± 2.01 |
Results from a randomized clinical trial comparing piperacillin/tazobactam monotherapy with the combination therapy.
Mechanism of Synergistic Action
The synergistic relationship between piperacillin and amikacin is primarily mechanical. Piperacillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall. This disruption of the peptidoglycan layer creates pores and increases the permeability of the outer membrane, facilitating the entry of amikacin into the periplasmic space and subsequently into the cytoplasm, where it inhibits protein synthesis by binding to the 30S ribosomal subunit.
Caption: Proposed mechanism of amikacin and piperacillin synergy.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess antibiotic synergy.
Caption: Workflow for the checkerboard synergy assay.
Methodology:
-
Preparation of Antibiotics: Stock solutions of amikacin and piperacillin are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Configuration: In a 96-well microtiter plate, the dilutions of amikacin are added to the wells in decreasing concentrations along the y-axis, while piperacillin dilutions are added in decreasing concentrations along the x-axis. This creates a matrix of antibiotic combinations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
An FIC index of ≤ 0.5 indicates synergy, an index of > 4.0 suggests antagonism, and an index between 0.5 and 4.0 is considered additive or indifferent.
-
Time-Kill Curve Analysis
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.
Methodology:
-
Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a starting inoculum of approximately 10^5 to 10^7 CFU/mL in fresh broth.
-
Exposure: The bacterial suspension is exposed to amikacin alone, piperacillin alone, and the combination of both at specific concentrations (e.g., based on their MICs). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each treatment condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination at 24 hours compared with the most active single agent.
Conclusion
The combination of amikacin and piperacillin demonstrates a potent synergistic effect, leading to enhanced bacterial killing and the suppression of resistance emergence. This is particularly valuable in the context of treating infections caused by multidrug-resistant organisms. The experimental data from both in vitro and clinical studies strongly support the use of this combination therapy. For researchers and drug development professionals, these findings underscore the potential of combination therapies to address the growing challenge of antibiotic resistance. Further investigation into optimizing dosing regimens for this combination is warranted.
References
Navigating Aminoglycoside Resistance: A Comparative Guide to Amikacin Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of critical antimicrobial agents. This guide provides a detailed comparison of amikacin's performance against other aminoglycosides, supported by experimental data and methodologies. We delve into the mechanisms of resistance, offering insights for the development of novel therapeutics to combat this growing threat.
Executive Summary
Amikacin, a semisynthetic aminoglycoside, has long been a valuable tool in treating serious Gram-negative bacterial infections. Its structure, featuring an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain, provides a degree of protection against many aminoglycoside-modifying enzymes (AMEs) that inactivate other members of this class, such as gentamicin and tobramycin.[1][2] However, the emergence and spread of specific AMEs, particularly aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), have led to increasing amikacin resistance.[1][2] This guide will explore the nuances of cross-resistance, highlighting situations where amikacin may still be effective against isolates resistant to other aminoglycosides and vice versa.
Comparative Susceptibility: Amikacin vs. Other Aminoglycosides
The in vitro activity of amikacin compared to other aminoglycosides varies depending on the bacterial species and the underlying resistance mechanisms. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative comparison of their efficacy.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of Aminoglycosides Against Multidrug-Resistant Gram-Negative Bacilli
| Organism/Resistance Profile | Antibiotic | MIC50 | MIC90 | Reference |
| Overall (303 isolates) | Plazomicin | 1 | >128 | [3] |
| Amikacin | 8 | 64 | ||
| Gentamicin | 32 | >128 | ||
| Tobramycin | 64 | >128 | ||
| blaNDM-positive (42 isolates) | Plazomicin | >128 | >128 | |
| Amikacin | >128 | >128 | ||
| Gentamicin | >128 | >128 | ||
| Tobramycin | >128 | >128 | ||
| blaKPC-positive (117 isolates) | Plazomicin | 0.5 | 2 | |
| Amikacin | 32 | 64 | ||
| Gentamicin | 4 | >128 | ||
| Tobramycin | 64 | >128 | ||
| blaOXA-48-like-positive (20 isolates) | Plazomicin | 2 | >128 | |
| Amikacin | 128 | >128 | ||
| Gentamicin | 128 | >128 | ||
| Tobramycin | 128 | >128 |
Table 2: Susceptibility Percentages of Multidrug-Resistant Gram-Negative Bacilli to Aminoglycosides
| Organism/Resistance Profile | Antibiotic | % Susceptible (CLSI) | % Susceptible (EUCAST) | Reference |
| Overall (303 isolates) | Plazomicin | 80.2% | - | |
| Amikacin | 59.1% | 46.5% | ||
| Gentamicin | 41.6% | 32.7% | ||
| Tobramycin | 16.5% | 13.5% | ||
| blaNDM-positive (42 isolates) | Plazomicin | 35.7% | - | |
| Amikacin | 38.1% | 35.7% | ||
| Gentamicin | 14.3% | 14.3% | ||
| Tobramycin | 9.5% | 9.5% | ||
| blaKPC-positive (117 isolates) | Plazomicin | 94.9% | - | |
| Amikacin | 43.6% | 25.6% | ||
| Gentamicin | 56.4% | 44.4% | ||
| Tobramycin | 5.1% | 4.3% |
Mechanisms of Cross-Resistance
The primary driver of cross-resistance between amikacin and other aminoglycosides is the production of Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, often encoded on mobile genetic elements, inactivate the antibiotics through acetylation, phosphorylation, or nucleotidylation.
References
In Vitro Efficacy of Amikacin Versus Kanamycin Against Resistant Bacterial Isolates: A Comparative Guide
This guide provides a detailed in vitro comparison of the aminoglycoside antibiotics amikacin and kanamycin against various resistant bacterial isolates. The data and methodologies presented are collated from peer-reviewed research to offer an objective overview for researchers, scientists, and drug development professionals.
Overview of Amikacin and Kanamycin
Amikacin is a semi-synthetic aminoglycoside derived from kanamycin A.[1][2] It was developed to overcome enzymatic modification, which is a primary mechanism of resistance to other aminoglycosides.[1][2] The addition of an L-(-)-γ-amino-α-hydroxybutyryl side chain to the deoxystreptamine moiety of kanamycin A makes amikacin refractory to many aminoglycoside-modifying enzymes.[1] Kanamycin, a natural aminoglycoside, works by binding to the 30S ribosomal subunit, interfering with protein synthesis.
Mechanisms of Resistance
Bacterial resistance to amikacin and kanamycin can occur through several mechanisms:
-
Enzymatic Modification: This is the most common resistance mechanism, involving enzymes that modify the antibiotic molecule. The primary enzyme conferring resistance to amikacin is aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib].
-
Target Site Modification: Mutations in the ribosomal RNA, specifically the rrs gene, can prevent the binding of aminoglycosides. A notable mutation is the A1400G substitution in the rrs gene of Mycobacterium tuberculosis, which is associated with high-level cross-resistance to both amikacin and kanamycin.
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell can also contribute to resistance.
-
Reduced Permeability: Changes in the bacterial cell wall can limit the uptake of the antibiotic.
Cross-resistance between amikacin and kanamycin is a significant clinical concern, particularly in M. tuberculosis. However, some studies have shown that certain kanamycin-resistant strains may remain susceptible to amikacin.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for amikacin and kanamycin against various resistant bacterial isolates. A lower MIC value indicates greater in vitro potency.
Table 1: Comparative MICs against Mycobacterium tuberculosis
| Isolate Type | Antibiotic | Median MIC (mg/L) | MIC Range (mg/L) | No. of Strains Inhibited at 2 mg/L (%) | Reference |
| Clinical Isolates (n=57) | Amikacin | 2 | Not Specified | 48 (84%) | |
| Kanamycin | 4 | Not Specified | 5 (9%) | ||
| Kanamycin-Resistant Isolates | Amikacin | ≤1 | Not Specified | Not Applicable | |
| Kanamycin | 8 to 32 | Not Specified | Not Applicable |
Table 2: Comparative Susceptibility against Gram-Negative Bacteria
| Bacterial Species (Resistance Profile) | Antibiotic | % Susceptibility | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Escherichia coli (ESBL-producing) | Amikacin | 93.0 - 94.7% | Not Specified | Not Specified | |
| Klebsiella pneumoniae (Overall) | Amikacin | 83.7% | Not Specified | Not Specified | |
| Klebsiella pneumoniae (ESBL-producing) | Amikacin | 71.1% | Not Specified | Not Specified | |
| Klebsiella pneumoniae (Carbapenem-resistant) | Amikacin | 69.7% | 1 | 4 | |
| Pseudomonas aeruginosa (Gentamicin-resistant) | Amikacin | 54% | Not Specified | Not Specified | |
| Pseudomonas aeruginosa (Overall) | Amikacin | 91.1% | Not Specified | Not Specified | |
| Acinetobacter baumannii (MDR) | Amikacin | 17.3% | Not Specified | Not Specified |
Experimental Protocols
The data presented in this guide are based on established in vitro susceptibility testing methods. Below are detailed descriptions of the common experimental protocols used in the cited studies.
A. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Bacterial Isolate Preparation:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) overnight at 35-37°C.
-
A suspension of the bacterial culture is prepared in a sterile broth (e.g., Mueller-Hinton broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Antibiotic Dilution:
-
Serial twofold dilutions of amikacin and kanamycin are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Escherichia coli ATCC 25922 is often used as a quality control strain.
-
B. MIC Determination by Agar Dilution (for M. tuberculosis)
This method is commonly used for determining the MIC of drugs against Mycobacterium tuberculosis.
-
Media Preparation:
-
Middlebrook 7H10 agar is prepared and supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Serial twofold dilutions of amikacin and kanamycin are incorporated into the molten agar before it solidifies.
-
-
Inoculum Preparation:
-
A suspension of M. tuberculosis is prepared and adjusted to a specific turbidity.
-
-
Inoculation and Incubation:
-
The surface of the agar plates containing the different antibiotic concentrations is inoculated with the bacterial suspension.
-
The plates are incubated at 37°C in a 5-10% CO₂ atmosphere for 14 days or until growth is visible on the drug-free control plate.
-
-
Result Interpretation:
-
The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the in vitro comparison of amikacin and kanamycin against resistant bacterial isolates.
Caption: Workflow for in vitro MIC determination and comparison.
Conclusion
The in vitro data consistently demonstrate that amikacin generally possesses superior activity against resistant bacterial isolates compared to kanamycin, particularly against Mycobacterium tuberculosis and many multidrug-resistant Gram-negative bacteria. This enhanced activity is attributed to its structural modification, which protects it from inactivation by many aminoglycoside-modifying enzymes. While cross-resistance exists, the lower MICs observed for amikacin suggest it may be a more potent therapeutic option in clinical scenarios involving infections caused by resistant strains. However, it is crucial to note that in vitro susceptibility does not always directly translate to clinical efficacy, and treatment decisions should be guided by a combination of laboratory data, clinical presentation, and patient-specific factors.
References
The Synergistic Power of Amikacin and Carbapenems: A Comparative Guide
A potent combination therapy in the fight against resistant Gram-negative bacteria
The combination of amikacin, an aminoglycoside antibiotic, with carbapenems, a class of beta-lactam antibiotics, has demonstrated significant synergistic efficacy against a range of multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of their combined performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The primary mechanism of this synergy lies in the ability of amikacin to disrupt the outer membrane of Gram-negative bacteria. This disruption facilitates the entry of carbapenems, allowing them to reach their target, the penicillin-binding proteins (PBPs), more effectively and exert their bactericidal action.[1][2][3] This combination not only enhances the killing of bacteria but can also help in preventing the emergence of resistance.[4][5]
Quantitative Efficacy Against Key Pathogens
The synergistic relationship between amikacin and carbapenems has been quantified in numerous studies using methods such as checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI) and time-kill assays to observe bactericidal activity. A FICI of ≤ 0.5 is typically considered synergistic.
Table 1: In Vitro Synergy of Amikacin and Carbapenem Combinations Against Gram-Negative Bacteria
| Organism | Carbapenem | Amikacin Concentration | Carbapenem Concentration | FICI | Synergy Outcome | Reference |
| Pseudomonas aeruginosa | Imipenem | 1 mg/L | 24 mg/L | ≤ 0.5 | Synergistic killing and prevention of regrowth | |
| Pseudomonas aeruginosa | Imipenem | 4 µg/mL | 1 µg/mL | 0.011 | Significant reduction in MIC of both drugs | |
| Klebsiella pneumoniae (KPC-3-producing) | Meropenem | MIC 32 µg/mL | MIC ≥ 8 µg/mL | Not specified | Synergy demonstrated in time-kill assays | |
| Klebsiella pneumoniae (KPC-3-producing) | Imipenem | MIC 32 µg/mL | MIC ≥ 8 µg/mL | Not specified | Synergy demonstrated in time-kill assays | |
| Acinetobacter baumannii (Carbapenem-resistant) | Meropenem | Not specified | Not specified | Not specified | 46.2% of isolates showed synergy | |
| Acinetobacter baumannii (Carbapenem-resistant) | Imipenem | Not specified | Not specified | Not specified | 30.8% of isolates showed synergy | |
| Escherichia coli (Carbapenem-resistant) | Meropenem | Not specified | Not specified | ≤ 0.5 | 68.4% of isolates showed synergy |
Table 2: Clinical Efficacy of Amikacin Combination Therapy
| Study Design | Pathogen | Patient Population | Comparator | Outcome | Reference |
| Retrospective Cohort | Carbapenem-resistant Klebsiella pneumoniae | 84 adult patients | Monotherapy vs. Combination | Higher clinical success in combination therapy group (78.9% vs 37.0%) | |
| Double-blind Clinical Trial | Gram-negative septicemia | 50 cancer patients | Amikacin + Penicillin G | Favorable response in 86% of patients receiving Amikacin + Carbenicillin vs. 40% with Amikacin + Penicillin G |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the synergy between amikacin and carbapenems.
Checkerboard Synergy Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI).
-
Bacterial Isolate Preparation : A standardized inoculum of the test bacterium (e.g., ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Dilution : Serial twofold dilutions of amikacin and the carbapenem are prepared.
-
Assay Setup : In a 96-well microtiter plate, the dilutions of amikacin are added to the rows and the dilutions of the carbapenem are added to the columns, creating a checkerboard of antibiotic combinations.
-
Inoculation : Each well is inoculated with the prepared bacterial suspension.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
Reading Results : The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity.
-
FICI Calculation : The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5, indifference as an FICI of > 0.5 to 4, and antagonism as an FICI of > 4.
Time-Kill Assay
This assay assesses the bactericidal activity of the antibiotic combination over time.
-
Bacterial Inoculum : A starting inoculum of approximately 10^5 to 10^6 CFU/mL is prepared in a flask with broth medium.
-
Antibiotic Addition : The antibiotics are added at specific concentrations (e.g., at their MIC or multiples of the MIC), both individually and in combination. A growth control with no antibiotic is also included.
-
Incubation and Sampling : The flasks are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting : Serial dilutions of the samples are plated on agar plates, and after incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis : The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3 log10 reduction in the initial inoculum.
Visualizing the Synergy
The following diagrams illustrate the experimental workflow for assessing synergy and the proposed mechanism of action.
Caption: Experimental workflow for synergy testing.
Caption: Proposed mechanism of amikacin-carbapenem synergy.
References
- 1. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Approach To Optimize Synergistic Carbapenem-Aminoglycoside Combinations against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluating Mono- and Combination Therapy of Meropenem and Amikacin against Pseudomonas aeruginosa Bacteremia in the Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Safety Operating Guide
Prudent Disposal of Amiquinsin: A Guide for Laboratory Professionals
The proper disposal of antibiotic agents is critical to mitigate the development of antimicrobial resistance and prevent environmental contamination. High-concentration stock solutions of antibiotics are generally considered hazardous chemical waste and must be disposed of following institutional guidelines.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific aminoglycoside being handled. Aminoglycosides as a class may present potential health hazards.
Key Hazards:
-
Toxicity: Aminoglycosides can be toxic to the kidneys (nephrotoxicity) and the inner ear (ototoxicity).[2]
-
Allergic Reactions: May cause skin and respiratory sensitization.[2]
-
Reproductive Harm: Some aminoglycosides are considered to pose a risk to the unborn child.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling aminoglycoside solutions and waste, including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
Properties of Amikacin (as a reference for Amiquinsin)
| Property | Value |
| Physical State | Solid |
| Appearance | White |
| pH | 9.5 - 11.5 |
| Melting Point/Range | 214 °C / 417.2 °F |
| Molecular Formula | C22H43N5O13 |
| Molecular Weight | 585.3267 |
| Incompatible Materials | Strong oxidizing agents |
Source: Amikacin Safety Data Sheet[3]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the recommended procedure for the disposal of liquid and solid this compound waste.
I. Segregation and Containerization
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Liquid Waste Container: Collect all concentrated liquid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Solid Waste Container: Place contaminated solid waste, such as petri dishes, flasks, and absorbent materials, in a designated hazardous waste container.
II. Labeling
Properly label the waste container with:
-
"Hazardous Waste"
-
"this compound Waste" (or "Aminoglycoside Antibiotic Waste")
-
Approximate concentration and volume
III. Disposal Procedure
-
Liquid Waste Treatment:
-
For small volumes of liquid waste, pour into a container with an absorbent, non-reactive material such as kitty litter or sand.
-
This solidifies the liquid, reducing the risk of spills and simplifying disposal.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for hazardous waste pickup.
Important Note: Do not pour antibiotic-containing media or solutions down the drain. This can contribute to environmental contamination and the development of antibiotic-resistant bacteria.
IV. Decontamination of Labware
-
Grossly Contaminated Items: Items heavily contaminated with high concentrations of this compound should be treated as chemical waste and disposed of accordingly.
-
Trace Contamination: For labware with trace amounts of contamination, triple rinse with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process and the step-by-step workflow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
Caption: Decision Tree for this compound Waste Management.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
